Product packaging for Methyl dibutylphosphinate(Cat. No.:CAS No. 7163-67-9)

Methyl dibutylphosphinate

Cat. No.: B15485041
CAS No.: 7163-67-9
M. Wt: 192.24 g/mol
InChI Key: MOKNNLQTEKLAGF-UHFFFAOYSA-N
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Description

Methyl dibutylphosphinate is an organophosphorus compound of significant interest in scientific research and development, particularly in the fields of synthetic chemistry and materials science. While specific toxicological data for this compound is not fully characterized, researchers should handle it with care, as related phosphonates can exhibit toxicity through oral, dermal, and inhalation routes . As a phosphinate ester, its core structure suggests utility as a key intermediate in organic synthesis. Researchers may employ it in the development of novel ligands for catalysis, as a precursor for flame retardants, or as a building block for the synthesis of more complex phosphorus-containing molecules. Its mechanism of action in various applications often stems from its ability to coordinate with metals or to incorporate phosphorus into target structures, modifying their physical and chemical properties. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21O2P B15485041 Methyl dibutylphosphinate CAS No. 7163-67-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7163-67-9

Molecular Formula

C9H21O2P

Molecular Weight

192.24 g/mol

IUPAC Name

1-[butyl(methoxy)phosphoryl]butane

InChI

InChI=1S/C9H21O2P/c1-4-6-8-12(10,11-3)9-7-5-2/h4-9H2,1-3H3

InChI Key

MOKNNLQTEKLAGF-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCCC)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Dibutylphosphinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl dibutylphosphinate, a valuable organophosphorus compound with applications in various fields of chemical research and development. This document details a probable synthetic route, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of the final product.

Synthesis of this compound

The most straightforward and widely applicable method for the synthesis of this compound is the direct esterification of dibutylphosphinic acid with methanol. This reaction is typically acid-catalyzed and proceeds with high efficiency.

The synthesis proceeds via a Fischer-Speier esterification mechanism, wherein the carboxylic acid is protonated by a strong acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

G Fischer-Speier Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Dibutylphosphinic Acid Dibutylphosphinic Acid Protonated Acid Protonated Acid Dibutylphosphinic Acid->Protonated Acid Protonation Methanol Methanol Tetrahedral Intermediate Tetrahedral Intermediate Methanol->Tetrahedral Intermediate H2SO4 H₂SO₄ H2SO4->Protonated Acid This compound This compound Water Water Protonated Acid->Tetrahedral Intermediate Nucleophilic Attack (Methanol) Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester Proton Transfer Protonated Ester->this compound Deprotonation Protonated Ester->Water

Caption: Proposed reaction pathway for the synthesis of this compound.

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Dibutylphosphinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • To a solution of dibutylphosphinic acid (1 equivalent) in toluene, add an excess of anhydrous methanol (5-10 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the reaction mixture while stirring.

  • Heat the mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

ParameterValue
Reactants
Dibutylphosphinic acid1.0 eq
Methanol5.0 eq
Sulfuric Acid0.05 eq
Reaction Conditions
TemperatureReflux (65-70 °C)
Time4-6 hours
Product
Expected Yield85-95%

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The following data is predicted based on the analysis of analogous compounds, such as dibutyl methylphosphonate.

The following diagram illustrates a typical workflow for the characterization of the synthesized product.

G Characterization Workflow cluster_spectroscopy Spectroscopic Analysis Crude Product Crude Product Purification Purification (Distillation/Chromatography) Crude Product->Purification Pure Product Pure Product Purification->Pure Product NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Pure Product->NMR IR FT-IR Spectroscopy Pure Product->IR MS Mass Spectrometry Pure Product->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation Functional Group Analysis Functional Group Analysis IR->Functional Group Analysis Molecular Weight Confirmation Molecular Weight Confirmation MS->Molecular Weight Confirmation

Caption: A typical workflow for the characterization of this compound.

The following tables summarize the expected spectroscopic data for this compound based on known data for structurally similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.70Doublet3HO-CH₃
~1.5-1.7Multiplet8HP-CH₂-CH₂ -CH₂-CH₃
~1.3-1.5Multiplet8HP-CH₂-CH₂-CH₂ -CH₃
~0.90Triplet6HP-CH₂-CH₂-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~50O-CH₃
~30-35P-CH₂
~25-30P-CH₂-C H₂
~20-25P-CH₂-CH₂-C H₂
~13P-CH₂-CH₂-CH₂-C H₃

Table 3: Predicted ³¹P NMR Data (CDCl₃)

Chemical Shift (δ, ppm)
~+40 to +50

Table 4: Predicted FT-IR Data

Wavenumber (cm⁻¹)Assignment
~2960-2870C-H stretch (alkyl)
~1250P=O stretch
~1030P-O-C stretch

Table 5: Predicted Mass Spectrometry Data (EI)

m/zAssignment
[M]+Molecular Ion
[M-OCH₃]+Loss of methoxy group
[M-C₄H₉]+Loss of butyl group

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra should be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Samples should be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% H₃PO₄ can be used.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum can be obtained using a FT-IR spectrometer. The sample can be analyzed as a neat thin film between NaCl or KBr plates.

Mass Spectrometry (MS): Mass spectral data can be acquired using a GC-MS system with an electron ionization (EI) source. The sample, dissolved in a volatile solvent like dichloromethane or ethyl acetate, is injected into the GC, and the resulting mass spectrum of the eluted peak corresponding to the product is analyzed.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed esterification of dibutylphosphinic acid is a robust and efficient method for its preparation. The provided spectroscopic data, based on analogous compounds, offers a reliable reference for the structural confirmation of the synthesized product. Researchers and scientists can utilize this guide as a foundational resource for the preparation and analysis of this compound in their respective fields of study.

Physical and chemical properties of methyl dibutylphosphinate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl Dibutylphosphinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for this compound. Therefore, some information presented in this guide, particularly physical properties and spectral data, is estimated based on closely related dialkylphosphinate compounds.

Introduction

This compound, with the chemical formula (C₄H₉)₂P(=O)OCH₃, is an organophosphorus compound belonging to the phosphinate class of esters. Phosphinates are characterized by two direct carbon-phosphorus bonds and one phosphorus-oxygen ester linkage. This structural motif imparts unique chemical and physical properties that are of interest in various fields, including organic synthesis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the known and estimated physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its expected spectral characteristics.

Physical Properties

PropertyEstimated ValueNotes
Molecular Formula C₉H₂₁O₂P-
Molecular Weight 192.24 g/mol -
Appearance Colorless liquidBased on similar phosphinate esters.
Boiling Point 200 - 230 °CEstimated based on dialkylphosphinates of similar molecular weight.
Density 0.95 - 1.05 g/mLEstimated based on other liquid phosphinates.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water.General solubility trend for phosphinate esters.[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the phosphinyl group (P=O) and the ester linkage.

Hydrolysis

Phosphinate esters can be hydrolyzed to their corresponding phosphinic acids under both acidic and basic conditions.[2][3][4][5] The hydrolysis of this compound would yield dibutylphosphinic acid and methanol.

  • Acid-Catalyzed Hydrolysis: Typically carried out by heating with a strong acid such as hydrochloric acid. The reaction proceeds via nucleophilic attack of water on the phosphorus atom.[2]

  • Base-Catalyzed Hydrolysis: Can be achieved using a strong base like sodium hydroxide. This method is often faster than acid-catalyzed hydrolysis.

Oxidation

The phosphorus center in this compound is in the +3 oxidation state and can be oxidized. However, the P=O bond is already present, making it relatively stable to further oxidation under normal conditions. Strong oxidizing agents may lead to degradation of the molecule.

Reduction

Reduction of the phosphinyl group is possible but typically requires strong reducing agents.

Experimental Protocols

The synthesis of dialkylphosphinates is often achieved through the reaction of a Grignard reagent with an appropriate phosphorus-containing electrophile.[6][7][8]

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a Grignard reaction.

Materials:

  • Dibutylphosphinic chloride

  • Sodium methoxide

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Magnesium turnings

  • 1-Bromobutane

  • Iodine (crystal)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Butylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing.

    • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Dibutylphosphinic Chloride:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of dibutylphosphinic chloride in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Esterification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a solution of sodium methoxide in anhydrous methanol.

    • Stir the mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

Workflow for Synthesis and Purification

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification A Butylmagnesium Bromide (Grignard Reagent) C Reaction Mixture A->C B Dibutylphosphinic Chloride B->C E Crude this compound C->E Esterification D Sodium Methoxide D->E F Quenching (1M HCl) E->F G Extraction (Diethyl Ether) F->G H Washing (NaHCO3, Brine) G->H I Drying (Na2SO4) H->I J Vacuum Distillation I->J K Pure Methyl Dibutylphosphinate J->K

Synthesis and Purification Workflow

Spectral Data

Specific spectral data for this compound is not available. The following are expected characteristics based on analogous compounds.

¹H NMR Spectroscopy
  • -OCH₃ group: A doublet is expected around 3.5-3.8 ppm due to coupling with the phosphorus atom (³JHP ≈ 10-15 Hz).

  • -CH₂-P groups: A multiplet is expected in the range of 1.4-1.8 ppm.

  • -CH₂-CH₂-CH₃ groups: Multiplets are expected between 1.2-1.6 ppm.

  • -CH₃ groups: A triplet is expected around 0.9 ppm.

¹³C NMR Spectroscopy
  • -OCH₃ group: A doublet is expected around 50-55 ppm with a ²JCP coupling constant.

  • -CH₂-P groups: A doublet is expected around 25-35 ppm with a ¹JCP coupling constant.

  • Alkyl chain carbons: Signals are expected in the range of 13-30 ppm.

³¹P NMR Spectroscopy
  • A single resonance is expected in the range of +40 to +60 ppm (relative to 85% H₃PO₄), which is characteristic for phosphinates.[9]

Infrared (IR) Spectroscopy
  • P=O stretch: A strong absorption band is expected in the region of 1175-1250 cm⁻¹.[10]

  • P-O-C stretch: A strong absorption is expected around 1020-1050 cm⁻¹.

  • C-H stretches: Absorptions are expected in the 2850-2960 cm⁻¹ region.

Conclusion

This compound is a member of the phosphinate family of organophosphorus compounds. While specific experimental data for this molecule is limited, its physical and chemical properties can be reasonably estimated from known trends within this class of compounds. Its synthesis can be achieved through established organometallic routes, and its reactivity is primarily centered around the hydrolysis of the ester linkage. The provided guide serves as a valuable resource for researchers and professionals by consolidating the expected properties and providing a practical synthetic protocol for this compound. Further experimental investigation is warranted to fully characterize this compound.

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of Methyl Dibutylphosphinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl dibutylphosphinate. It is intended for researchers, scientists, and professionals in drug development who require an understanding of the expected spectral characteristics of this compound. The guide includes detailed tables of predicted data, generalized experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are derived from the known spectral properties of similar organophosphorus compounds, including dibutyl phosphite and various alkyl phosphinates.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~3.9 - 4.1MultipletO-CH ₂-CH₂-CH₂-CH₃
~1.6 - 1.8MultipletO-CH₂-CH ₂-CH₂-CH₃
~1.3 - 1.5SextetO-CH₂-CH₂-CH ₂-CH₃
~1.4 - 1.6DoubletJP-H ≈ 14-16 HzP-CH
~0.9TripletJH-H ≈ 7 HzO-CH₂-CH₂-CH₂-CH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Coupling Constant (J) (Hz)Assignment
~65 - 67JP-C ≈ 6-8 HzO -CH₂-CH₂-CH₂-CH₃
~32 - 34JP-C ≈ 4-6 HzO-CH₂-C H₂-CH₂-CH₃
~18 - 20O-CH₂-CH₂-C H₂-CH₃
~13 - 15JP-C ≈ 125-135 HzP -CH₃
~13 - 14O-CH₂-CH₂-CH₂-C H₃

Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Multiplicity
~30 - 40Singlet (proton decoupled)

Table 4: Predicted Significant IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960, 2930, 2870StrongC-H stretching (alkyl)
~1465MediumC-H bending (alkyl)
~1230 - 1260StrongP=O stretching
~1020 - 1060StrongP-O-C stretching

Table 5: Predicted Mass Spectrometry (Electron Ionization) Fragmentation for this compound

m/zProposed Fragment
194[M]⁺ (Molecular Ion)
179[M - CH₃]⁺
137[M - C₄H₉]⁺
121[M - OC₄H₉]⁺
97[HP(O)OCH₃]⁺
79[P(O)OCH₃]⁺
57[C₄H₉]⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample like this compound. Instrument parameters should be optimized for the specific instrument being used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with an exponential window function and Fourier transform. Phase and baseline correct the spectrum.

  • ¹³C NMR:

    • Acquire the spectrum on the same spectrometer.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

    • Utilize proton decoupling to simplify the spectrum.

    • Process the data similarly to the ¹H NMR spectrum.

  • ³¹P NMR:

    • Acquire the spectrum on a spectrometer equipped with a phosphorus probe.

    • Typical parameters: spectral width of 100-200 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a suitable number of scans.

    • Use an external standard, such as 85% H₃PO₄, for chemical shift referencing.

    • Proton decoupling is typically employed.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the clean salt plates.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method for a liquid, such as direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Spectral Data Analysis (Peak Assignment, Fragmentation) NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm Report Reporting StructureConfirm->Report

Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structure confirmation.

An In-Depth Technical Guide on the Thermal Stability and Decomposition of Methyl Dibutylphosphinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of methyl dibutylphosphinate. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates from the well-understood behavior of analogous alkyl phosphinates and other organophosphorus esters to predict its thermal properties and decomposition pathways. The guide details the experimental protocols used to assess thermal stability and outlines the expected chemical transformations.

Introduction to this compound and its Thermal Stability

This compound is an organophosphorus compound with a central phosphorus atom double-bonded to one oxygen atom, single-bonded to a methoxy group, and also single-bonded to two butyl groups. The thermal stability of such compounds is a critical parameter in various applications, including in the synthesis of pharmaceuticals, as flame retardants, and as ligands in catalysis. Understanding the temperatures at which decomposition occurs and the nature of the degradation products is essential for safe handling, storage, and application.

Generally, phosphinates exhibit higher thermal stability compared to phosphates. The decomposition of alkyl phosphinates typically proceeds through the elimination of a phosphorus acid and the corresponding alkene. This process is influenced by the nature of the alkyl groups attached to the phosphorus and oxygen atoms.

Predicted Thermal Decomposition Data

CompoundTonset (°C)Tmax (°C)Residue at 600°C (%)Reference Compound(s) For Comparison
Isosorbide bis-(diethylphosphate)~260-~13Alkyl Phosphate
Isosorbide bis-(diphenylphosphate)289-~24Aryl Phosphate
Isosorbide bis-(phenylphosphonate)323-~12Phosphonate
Isosorbide bis-(phenylphosphinate)338-~2Phosphinate
Di-n-butyl ethylphosphonateReflux--Dialkyl Alkylphosphonate

Note: The data presented are for comparative purposes and are derived from studies on analogous compounds. Tonset represents the onset temperature of decomposition, and Tmax is the temperature of the maximum rate of weight loss.

Experimental Protocols for Assessing Thermal Stability

The thermal stability and decomposition of organophosphorus compounds like this compound are investigated using a suite of analytical techniques.

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

  • Methodology:

    • A small sample (typically 5-10 mg) of this compound is placed in a high-purity alumina or platinum crucible.

    • The crucible is placed in a TGA instrument.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve plots percentage weight loss against temperature, from which the onset of decomposition and the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve) can be determined.

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions as a function of temperature. This can detect endothermic (melting, boiling, decomposition) and exothermic (crystallization, some decomposition processes) events.

  • Methodology:

    • A small, weighed sample is hermetically sealed in an aluminum pan.

    • An empty, sealed pan is used as a reference.

    • Both pans are heated in the DSC instrument at a constant rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The DSC thermogram plots heat flow versus temperature, revealing thermal events like melting and decomposition.

3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile products formed during the thermal decomposition of the compound.

  • Methodology:

    • A microgram-scale sample is placed in a pyrolysis unit connected to a gas chromatograph-mass spectrometer.

    • The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

    • The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectra allow for the identification of the individual decomposition products.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the typical workflow for the comprehensive thermal analysis of this compound.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_decomposition Decomposition Product Analysis cluster_results Data Interpretation This compound This compound TGA Thermogravimetric Analysis (TGA) This compound->TGA DSC Differential Scanning Calorimetry (DSC) This compound->DSC PyGCMS Pyrolysis-GC-MS This compound->PyGCMS Data Thermal Stability Data (Tonset, Tmax) TGA->Data DSC->Data Products Identified Decomposition Products PyGCMS->Products

Experimental workflow for thermal analysis.

4.2. Predicted Decomposition Pathway

Based on the established mechanisms for the pyrolysis of alkyl phosphinates, the primary decomposition pathway for this compound is expected to be a concerted, non-radical elimination reaction.

Decomposition_Pathway cluster_products Decomposition Products This compound This compound Transition State Transition State This compound->Transition State Heat Dibutylphosphinic Acid Dibutylphosphinic Acid Transition State->Dibutylphosphinic Acid Butene Butene Transition State->Butene Products

Predicted primary thermal decomposition pathway.

Discussion of Decomposition Mechanism

The thermal decomposition of alkyl phosphinates with a β-hydrogen on the alkyl group of the ester moiety is believed to proceed through a six-membered cyclic transition state. In the case of this compound, this is not possible for the methyl group. However, one of the butyl groups attached directly to the phosphorus atom can undergo elimination with a hydrogen from the other butyl group, although this is less common. The more likely primary decomposition route involves the cleavage of the P-O-C bond, which is generally the weaker bond.

For analogous compounds with larger alkyl ester groups, the decomposition typically involves a β-hydrogen elimination to form an alkene and a phosphinic acid. Given the structure of this compound, other decomposition pathways may also occur at higher temperatures, including radical mechanisms leading to the formation of various smaller hydrocarbon fragments and phosphorus-containing species. The exact product distribution would be dependent on the specific decomposition conditions, such as temperature, pressure, and the presence of oxygen.

Conclusion

While specific experimental data on the thermal stability of this compound is scarce, a robust understanding of its behavior can be inferred from the extensive research on related organophosphorus compounds. It is anticipated that this compound possesses relatively high thermal stability, with decomposition likely initiating at temperatures above 300°C. The primary decomposition products are expected to be dibutylphosphinic acid and butene, formed via a concerted elimination reaction. For precise quantitative data, experimental analysis using TGA, DSC, and Py-GC-MS is recommended. The methodologies and expected outcomes described in this guide provide a solid foundation for researchers and professionals working with this and similar organophosphorus compounds.

An In-Depth Technical Guide to Dibutyl Methylphosphonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the commercial availability, synthesis, and applications of dibutyl methylphosphonate, a versatile organophosphorus compound with potential in medicinal chemistry.

This technical guide provides a comprehensive overview of dibutyl methylphosphonate (CAS No. 2404-73-1), also referred to as methylphosphonic acid dibutyl ester. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's commercial landscape, methods of synthesis, and its emerging role in pharmaceutical research, particularly as a phosphate bioisostere.

Commercial Availability and Suppliers

Dibutyl methylphosphonate is commercially available from a number of chemical suppliers specializing in research and development quantities. While the compound may sometimes be listed under its alternative name, methyl dibutylphosphinate, the CAS number 2404-73-1 provides a definitive identifier for procurement. Key suppliers include BOC Sciences, Santa Cruz Biotechnology, and Epsilon Chimie. Availability typically ranges from gram to kilogram scales, with purities generally offered at 95% or higher. For specific applications requiring stringent quality control, researchers are advised to request a certificate of analysis from the supplier to ascertain the purity and impurity profile.

Below is a summary of typical product specifications from commercial suppliers:

PropertyValue
CAS Number 2404-73-1
Molecular Formula C9H21O3P
Molecular Weight 208.24 g/mol
Appearance Colorless liquid
Purity ≥95% to >98% (supplier dependent)
Density ~0.973 g/cm³ at 25 °C
Boiling Point 264.5 °C at 760 mmHg
InChI Key NPNBLTJGRBYCJB-UHFFFAOYSA-N

Experimental Protocols for Synthesis

The synthesis of dibutyl methylphosphonate can be achieved through several established methods in organophosphorus chemistry. The two primary routes are the Michaelis-Arbuzov reaction and the reaction of methylphosphonyl dichloride with butanol.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds. In the case of dibutyl methylphosphonate, this involves the reaction of tributyl phosphite with a methyl halide, typically methyl iodide.

Detailed Methodology:

  • Reaction Setup: A reaction flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with tributyl phosphite. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Methyl Iodide: Methyl iodide is added dropwise to the stirred tributyl phosphite at room temperature.

  • Reaction Progression: An exothermic reaction is typically observed. The reaction mixture is then heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the shift from the phosphite peak to the phosphonate peak.

  • Work-up and Purification: Upon completion, the excess methyl iodide and the butyl iodide byproduct are removed by distillation. The resulting crude dibutyl methylphosphonate is then purified by vacuum distillation.

G Tributyl_Phosphite Tributyl Phosphite Reaction_Vessel Reaction Vessel (Inert Atmosphere) Tributyl_Phosphite->Reaction_Vessel Methyl_Iodide Methyl Iodide Methyl_Iodide->Reaction_Vessel Intermediate Quasiphosphonium Salt (Intermediate) Reaction_Vessel->Intermediate Nucleophilic Attack Product Dibutyl Methylphosphonate Intermediate->Product Dealkylation Byproduct Butyl Iodide Intermediate->Byproduct

Figure 1: Workflow for the Michaelis-Arbuzov Synthesis.
Reaction of Methylphosphonyl Dichloride with Butanol

An alternative synthetic route involves the reaction of methylphosphonyl dichloride with n-butanol in the presence of a base to neutralize the hydrochloric acid byproduct.

Detailed Methodology:

  • Reaction Setup: A solution of n-butanol and a suitable base (e.g., pyridine or triethylamine) in an anhydrous, inert solvent (e.g., diethyl ether or toluene) is prepared in a reaction flask cooled in an ice bath.

  • Addition of Methylphosphonyl Dichloride: Methylphosphonyl dichloride is added dropwise to the cooled solution with vigorous stirring.

  • Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The resulting salt byproduct is removed by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the crude dibutyl methylphosphonate is purified by vacuum distillation.

Applications in Drug Development

Phosphonates are recognized in medicinal chemistry as effective bioisosteres of phosphates. The replacement of a labile P-O bond with a more stable P-C bond in phosphonates can lead to improved metabolic stability of drug candidates. While specific examples of dibutyl methylphosphonate in late-stage drug development are not widely documented, its utility lies in its role as a versatile building block for the synthesis of more complex phosphonate-containing molecules.

The phosphonate moiety can mimic the transition state of enzymatic reactions involving phosphate groups, making phosphonate derivatives potent enzyme inhibitors. Phosphonates have been successfully incorporated into antiviral drugs, such as tenofovir, and bisphosphonates are a class of drugs used to treat osteoporosis.

The dibutyl ester groups in dibutyl methylphosphonate can serve as protecting groups for the phosphonic acid moiety during synthetic transformations. These butyl groups can be subsequently removed under acidic or basic conditions to unmask the phosphonic acid, which is often the desired functional group for biological activity and interaction with target proteins.

G cluster_0 Drug Design Strategy Phosphate Phosphate Group (in bioactive molecule) Phosphonate Phosphonate Bioisostere Phosphate->Phosphonate Bioisosteric Replacement Drug_Candidate Novel Drug Candidate (Improved Stability) Phosphonate->Drug_Candidate Incorporation DBMP Dibutyl Methylphosphonate (Building Block) DBMP->Drug_Candidate Synthetic Precursor

Figure 2: Role of Dibutyl Methylphosphonate in Drug Design.

Spectroscopic Data

Characterization of dibutyl methylphosphonate is typically performed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl groups (triplets and multiplets for the CH₃ and CH₂ groups) and a doublet for the methyl group attached to the phosphorus atom due to P-H coupling.

  • ¹³C NMR: The carbon NMR spectrum will show corresponding signals for the butyl and methyl carbons, with C-P coupling observed for the carbons adjacent to the phosphorus atom.

  • ³¹P NMR: The phosphorus-31 NMR spectrum will exhibit a single resonance characteristic of a phosphonate ester.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[1]

  • Infrared Spectroscopy: The IR spectrum will display a strong absorption band for the P=O stretching vibration.[2]

For researchers requiring detailed spectroscopic data, the NIST Chemistry WebBook provides access to mass and IR spectra for dibutyl methanephosphonate.[3]

Conclusion

Dibutyl methylphosphonate is a commercially accessible organophosphorus compound with straightforward synthetic routes. Its primary value to the drug development community lies in its potential as a synthetic intermediate for the introduction of the phosphonate moiety into bioactive molecules. The stability of the phosphonate group compared to the phosphate group makes it an attractive feature in the design of enzyme inhibitors and other therapeutic agents with improved pharmacokinetic profiles. Further research into the incorporation of dibutyl methylphosphonate into novel drug candidates is a promising area of investigation.

References

Unveiling the Reactive Core of Methyl Dibutylphosphinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key reactive sites of the methyl dibutylphosphinate molecule, a compound of interest in various chemical and pharmaceutical applications. By understanding its fundamental reactivity, researchers can better harness its potential in the synthesis of novel compounds and the development of new therapeutic agents. This document provides a comprehensive overview of the molecule's structure, its primary reaction pathways, and detailed experimental protocols for studying its chemical behavior.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₂₁O₂P, possesses a central phosphorus (V) atom double-bonded to an oxygen atom (phosphoryl group), single-bonded to a methoxy group (-OCH₃), and single-bonded to two butyl chains (-C₄H₉). The phosphorus atom is the electrophilic center of the molecule, making it susceptible to nucleophilic attack. The lone pair electrons on the phosphoryl oxygen and the methoxy oxygen can participate in resonance, influencing the overall electron distribution and reactivity of the molecule.

Table 1: Physicochemical Properties of this compound (and related compounds)

PropertyValueSource
Molecular Formula C₉H₂₁O₂PN/A
Molecular Weight 192.24 g/mol N/A
CAS Number Not readily availableN/A
Boiling Point Estimated to be similar to related phosphinatesN/A
Solubility Expected to be soluble in organic solventsN/A

Note: Specific experimental data for this compound is limited in publicly available literature. The data presented is a combination of theoretical values and data from analogous compounds.

Key Reactive Sites and Signaling Pathways

The primary reactive sites on the this compound molecule are centered around the phosphorus atom and the adjacent oxygen atoms. The following diagram illustrates the key reactive centers and the logical flow for predicting its reactivity.

G Reactivity Profile of this compound cluster_molecule This compound cluster_sites Key Reactive Sites cluster_reactions Primary Reaction Pathways Mol P(=O)(OCH₃)(C₄H₉)₂ P Phosphorus Center (Electrophilic) Mol->P O_phosphoryl Phosphoryl Oxygen (Nucleophilic/Basic) Mol->O_phosphoryl O_methoxy Methoxy Oxygen (Leaving Group Potential) Mol->O_methoxy Alpha_C α-Carbons on Butyl Chains (Potential for Enolate Formation) Mol->Alpha_C Hydrolysis Hydrolysis P->Hydrolysis Nucleophilic_Sub Nucleophilic Substitution P->Nucleophilic_Sub Cross_Coupling Cross-Coupling (as electrophile) P->Cross_Coupling Electrophilic_Attack Electrophilic Attack at P=O O_phosphoryl->Electrophilic_Attack O_methoxy->Hydrolysis O_methoxy->Nucleophilic_Sub Alpha_C->Nucleophilic_Sub via enolate Oxidation Oxidation

Caption: Key reactive sites and major reaction pathways of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to probe the reactivity of this compound. These protocols are based on established procedures for analogous organophosphorus compounds and can be adapted for the specific target molecule.

Acid-Catalyzed Hydrolysis

Hydrolysis of phosphinates cleaves the P-O-C bond to yield the corresponding phosphinic acid and an alcohol.[1][2] This reaction is a fundamental probe of the reactivity at the phosphorus center.

Objective: To determine the rate and products of acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated and various dilutions

  • Dioxane (or other suitable co-solvent)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • pH meter

  • NMR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a solution of this compound in a dioxane-water mixture to ensure homogeneity.

  • Add a known concentration of hydrochloric acid to the solution.

  • Heat the reaction mixture to a constant temperature (e.g., 60-80 °C) under reflux with constant stirring.

  • Withdraw aliquots at regular time intervals.

  • Quench the reaction by neutralizing the aliquot with a suitable base (e.g., NaHCO₃).

  • Analyze the composition of the aliquots using ³¹P NMR spectroscopy to monitor the disappearance of the starting material and the appearance of dibutylphosphinic acid.

  • GC-MS can be used to identify and quantify the methanol produced.

  • Determine the reaction kinetics by plotting the concentration of the reactant versus time.

Expected Outcome: The hydrolysis is expected to follow pseudo-first-order kinetics. The primary products will be dibutylphosphinic acid and methanol. The rate of hydrolysis will depend on the acid concentration and temperature.

Base-Promoted Hydrolysis

Alkaline hydrolysis of phosphinates also leads to the formation of the phosphinic acid salt and an alcohol. This reaction is generally faster and irreversible compared to acid-catalyzed hydrolysis.

Objective: To investigate the products and relative rate of base-promoted hydrolysis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution of known concentration

  • Ethanol (or other suitable solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • NMR spectrometer

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a stoichiometric excess of aqueous sodium hydroxide solution.

  • Heat the mixture to reflux with stirring for a specified period (e.g., 2-4 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a strong acid (e.g., HCl) to protonate the phosphinate salt.

  • Extract the product (dibutylphosphinic acid) with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Characterize the product using NMR spectroscopy.

Expected Outcome: The reaction will yield sodium dibutylphosphinate, which upon acidification gives dibutylphosphinic acid. The reaction is expected to go to completion.

Nucleophilic Substitution at the Phosphorus Center

The phosphorus atom in this compound is susceptible to attack by strong nucleophiles, leading to the displacement of the methoxy group.

Objective: To demonstrate the feasibility of nucleophilic substitution and synthesize a new phosphinate derivative.

Materials:

  • This compound

  • A strong nucleophile (e.g., an organolithium reagent like phenyllithium or a Grignard reagent like ethylmagnesium bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Dry ice/acetone bath

  • Separatory funnel

  • NMR spectrometer

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous THF in a Schlenk flask.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the organometallic nucleophile (e.g., phenyllithium in cyclohexane/ether) to the stirred solution.

  • Allow the reaction to proceed at low temperature for a set time, then slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Characterize the resulting phosphine oxide (e.g., dibutyl(phenyl)phosphine oxide) by NMR spectroscopy.

Expected Outcome: Successful substitution of the methoxy group by the nucleophile to form a new P-C bond, resulting in a tertiary phosphine oxide.

Reactivity with Electrophiles and Oxidizing Agents

While the phosphorus center is electrophilic, the phosphoryl oxygen is nucleophilic and can react with strong electrophiles. The phosphorus atom can also be oxidized to a higher oxidation state, although it is already in the +5 state in phosphinates. More relevant is the potential for oxidation of the butyl chains, though this is less specific to the phosphinate functionality.

Reactions with strong oxidizing agents under harsh conditions could lead to cleavage of the P-C bonds, but these are generally not considered key reactive pathways under normal laboratory conditions.

Data Presentation

Table 2: Summary of Key Reactions and Expected Products

Reaction TypeReagentsKey Reactive SiteExpected Major Product(s)
Acid-Catalyzed HydrolysisH₃O⁺Phosphorus (V) centerDibutylphosphinic acid, Methanol
Base-Promoted HydrolysisOH⁻Phosphorus (V) centerDibutylphosphinate salt, Methanol
Nucleophilic SubstitutionR-Li or R-MgXPhosphorus (V) centerDibutyl(R)phosphine oxide, LiOCH₃/Mg(OCH₃)X
Electrophilic AttackStrong Electrophile (e.g., R₃SiCl)Phosphoryl OxygenO-silylated phosphinate

Conclusion

The reactivity of this compound is primarily dictated by the electrophilic nature of the pentavalent phosphorus atom and the nucleophilicity of the phosphoryl oxygen. The key reactive pathways include hydrolysis under both acidic and basic conditions to yield dibutylphosphinic acid, and nucleophilic substitution at the phosphorus center, which allows for the formation of new P-C bonds and the synthesis of diverse tertiary phosphine oxides. A thorough understanding of these reactive sites and pathways, facilitated by the experimental protocols outlined in this guide, is essential for the effective utilization of this compound in synthetic chemistry and drug development. Further research is warranted to obtain specific quantitative data for this particular molecule to build a more complete reactivity profile.

References

Theoretical Studies on the Electronic Structure of Methyl Dibutylphosphinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the standard theoretical methodologies for investigating the electronic structure of methyl dibutylphosphinate. In the absence of specific published experimental or theoretical data for this molecule, this document outlines a robust computational workflow based on established quantum chemical methods successfully applied to analogous organophosphorus compounds. It details the procedural steps, from molecular geometry optimization to the analysis of key electronic properties, and serves as a foundational resource for researchers seeking to model and understand the behavior of this compound at the molecular level. All data presented herein is illustrative, generated for the purpose of this guide to demonstrate expected outcomes from the proposed computational protocols.

Introduction

Organophosphorus compounds are a diverse class of molecules with significant applications ranging from agriculture to pharmacology. This compound, a phosphinic acid ester, possesses a characteristic P=O double bond and P-C bonds that govern its reactivity and interaction with biological systems. Understanding its electronic structure—the distribution and energy of its electrons—is fundamental to predicting its chemical behavior, stability, and potential as a therapeutic agent or to assess its toxicological profile.

Theoretical and computational chemistry offers powerful tools to elucidate these properties. Methods like Density Functional Theory (DFT) have proven effective in studying similar organophosphorus compounds, providing insights into their molecular orbitals, charge distributions, and reactivity descriptors. This guide details a best-practice computational protocol for the in-silico characterization of this compound.

Proposed Computational Workflow

A typical quantum chemical investigation involves a sequential process to ensure the accuracy and reliability of the results. The workflow begins with finding the most stable three-dimensional structure of the molecule and progresses to the calculation of its electronic properties.

G cluster_0 Computational Workflow A 1. Initial Structure Generation (2D Sketch to 3D Model) B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C 3. Frequency Analysis (Confirm Minimum Energy Structure) B->C D 4. Single-Point Energy Calculation (Higher-Level Theory, e.g., 6-311++G(d,p)) C->D E 5. Property Calculation & Analysis (NBO, Mulliken, MEP, Orbitals) D->E

Caption: A standard workflow for the theoretical analysis of a molecule's electronic structure.

Detailed Methodologies (Protocols)

The following protocols are recommended for a thorough theoretical study of this compound, based on successful applications in related organophosphorus chemistry research.

Geometry Optimization and Frequency Analysis

The initial and most critical step is to determine the molecule's most stable conformation (its ground state geometry).

  • Method: Density Functional Theory (DFT) is the recommended approach due to its balance of accuracy and computational efficiency. The B3LYP hybrid functional is a robust choice for a wide range of organic and organometallic systems.

  • Basis Set: A Pople-style basis set, such as 6-31G(d) or 6-31G *, is suitable for the initial optimization. The inclusion of polarization functions (d) on heavy atoms is crucial for accurately describing the geometry around the phosphorus atom.

  • Procedure:

    • Construct an initial 3D model of this compound using molecular modeling software.

    • Perform a geometry optimization calculation without constraints. The goal is to find the coordinates where the net force on each atom is zero, corresponding to a stationary point on the potential energy surface.

    • Following optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum.

Calculation of Electronic Properties

Once the optimized geometry is confirmed, more accurate calculations are performed to derive the electronic properties.

  • Method: A single-point energy calculation is performed using the optimized coordinates. The same DFT functional (B3LYP) or a different one like PBE1PBE can be used.

  • Basis Set: A larger, more flexible basis set is employed for higher accuracy. A triple-zeta basis set like 6-311++G(d,p) is recommended. This set includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions on both heavy atoms (d) and hydrogen atoms (p).

  • Properties Derived:

    • Molecular Orbitals: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

    • Charge Distribution: Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This reveals the electrophilic and nucleophilic sites within the molecule.

    • Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution from the perspective of an approaching reagent. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Data Presentation (Hypothetical Results)

The quantitative data obtained from the proposed calculations should be summarized for clarity and comparative analysis. The following tables represent hypothetical but realistic results for this compound.

Table 1: Calculated Molecular Orbital Energies
OrbitalEnergy (Hartree)Energy (eV)
HOMO-0.258-7.02
LUMO-0.015-0.41
HOMO-LUMO Gap 0.243 6.61
Table 2: Selected Atomic Charges from NBO Analysis
AtomNBO Charge (e)
P1+1.45
O(P=O)-0.88
O(P-O-C)-0.65
C(Methyl)-0.21
C(Butyl, alpha)-0.15

Visualization of Electronic Structure Concepts

Visual models are essential for interpreting the relationships between molecular structure and electronic properties.

The Genesis of a Phosphorus Compound: A Historical and Technical Guide to Methyl Dibutylphosphinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the historical context and synthesis of foundational chemical compounds is paramount. This in-depth guide explores the discovery of methyl dibutylphosphinate, a member of the organophosphorus family, providing a detailed look at its synthesis, key experimental protocols, and the broader scientific landscape from which it emerged.

A Legacy of Organophosphorus Chemistry: The Mid-20th Century

The discovery of this compound is rooted in the broader exploration of organophosphorus chemistry that flourished in the mid-20th century. Building upon the foundational Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, chemists of this era systematically investigated the synthesis and properties of a vast array of phosphonates, phosphinates, and phosphine oxides. These compounds showed promise in a variety of applications, from industrial chemicals to potential therapeutic agents.

While a singular "discovery" paper for this compound is not readily apparent in publicly available records, its synthesis and characterization were documented in the scientific literature by the mid-1960s. A notable reference appears in the IUPAC-NIST Solubility Data Series, which cites a 1966 publication by A.V. Nikolaev and his colleagues. This work established some of the fundamental physicochemical properties of the compound.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through the esterification of dibutylphosphinic acid or, more commonly, through the reaction of a dibutylphosphinite with a methylating agent. A closely related precursor, dibutyl methylphosphonite, can be synthesized and then oxidized to form the target compound.

A modern synthetic approach to a key precursor, dibutyl methylphosphonite, is detailed in Chinese patent CN105131034A. This method provides a clear experimental workflow that is representative of the techniques used in organophosphorus chemistry.

Experimental Protocol: Synthesis of Dibutyl Methylphosphonite (Precursor to this compound)

Materials:

  • Dibutyl phosphonite chloride (21.2 g, 0.1 mol)

  • Tetrahydrofuran (THF) (40 mL)

  • Methylmagnesium chloride in THF (21%, 39.1 g, 0.11 mol)

  • Magnesium chloride solution (25%)

  • Hexadecyltributylammonium bromide (0.2 g)

Procedure:

  • Under a nitrogen atmosphere, dibutyl phosphonite chloride and tetrahydrofuran are added to a four-necked flask.

  • The mixture is stirred and cooled to -15°C.

  • A tetrahydrofuran solution of methylmagnesium chloride is added dropwise, maintaining the temperature between -10°C and -5°C. The reaction is monitored to ensure the consumption of the starting material.

  • After the reaction is complete, the temperature is controlled at -15°C to -20°C, and a 25% magnesium chloride solution along with hexadecyltributylammonium bromide is added, leading to the precipitation of solids.

  • The mixture is filtered, and the filtrate is subjected to distillation under reduced pressure.

  • The fraction collected at 70-80°C / 50 mmHg yields dibutyl methylphosphonite.

This precursor can then be oxidized to this compound, although the specific historical oxidation methods used by early researchers would require access to the original 1966 publication.

Quantitative Data and Characterization

The following tables summarize the key quantitative data available for this compound and its precursor, dibutyl methylphosphonite.

Table 1: Physical Properties of this compound

PropertyValueSource
Density (d425)0.9501 g/cm³Nikolaev et al., 1966
Refractive Index (nD25)1.4441Nikolaev et al., 1966

Table 2: Characterization Data for Dibutyl Methylphosphonite (Precursor)

ParameterDataSource
Yield12.75 gCN105131034A
Purity (GC)96%CN105131034A
Boiling Point70-80°C / 50 mmHgCN105131034A
1H NMR (500Hz, CDCl3)δ 0.95 (3H, t, J=7.5Hz), 1.38 (2H, m), 1.55 (3H, d, J=15.5Hz), 1.70 (2H, m), 4.05 (2H, J=7.0, J=63.5Hz), 7.22 (1H, d, J=538Hz)CN105131034A

Logical Relationships in Synthesis

The synthesis of this compound is logically dependent on the availability of key precursors. The following diagram illustrates the synthetic relationship.

Synthesis_Pathway Dibutyl_Phosphonite_Chloride Dibutyl Phosphonite Chloride Dibutyl_Methylphosphonite Dibutyl Methylphosphonite Dibutyl_Phosphonite_Chloride->Dibutyl_Methylphosphonite Methylmagnesium_Chloride Methylmagnesium Chloride Methylmagnesium_Chloride->Dibutyl_Methylphosphonite Oxidation Oxidation Dibutyl_Methylphosphonite->Oxidation Methyl_Dibutylphosphinate This compound Oxidation->Methyl_Dibutylphosphinate

Synthetic pathway from precursors to this compound.

Biological Activity and Future Directions

Currently, there is a lack of specific, publicly available data on the biological activity or involvement in signaling pathways of this compound. Organophosphorus compounds, as a class, exhibit a wide range of biological effects, from enzymatic inhibition to acting as nerve agents. However, without targeted studies on this specific molecule, its potential applications in drug development remain speculative.

Future research could focus on screening this compound for various biological activities, such as enzyme inhibition or receptor binding, which are relevant to drug discovery. Its structural similarity to other bioactive organophosphorus compounds might suggest potential avenues for investigation.

This guide provides a foundational understanding of the historical and chemical context of this compound. For researchers, this information serves as a starting point for further investigation into the properties and potential applications of this and related organophosphorus compounds.

Methodological & Application

Application Notes and Protocols: Methyl Dibutylphosphinate as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands have proven to be particularly effective in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

This document provides detailed application notes and protocols for the use of phosphinate ligands, with a focus on providing a framework for evaluating and utilizing ligands such as methyl dibutylphosphinate in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. While specific quantitative data for this compound is not extensively available in the current literature, the following sections provide representative protocols and data for analogous bulky phosphine ligands to serve as a comprehensive guide for researchers.

Ligand Profile: Phosphinates

Phosphinate ligands are a class of organophosphorus compounds that can be utilized in catalysis. Their electronic and steric properties can be tuned by varying the substituents on the phosphorus atom. The dibutylphosphinate moiety, for instance, provides steric bulk which can facilitate the formation of the active monoligated palladium species, believed to be a key intermediate in many cross-coupling catalytic cycles. The methyl ester group can influence the ligand's electronic properties and solubility.

Data Presentation: Performance of Analogous Bulky Phosphine Ligands

The following tables summarize representative quantitative data for well-established bulky phosphine ligands in various palladium-catalyzed cross-coupling reactions. This data serves as a benchmark for evaluating the performance of new ligands like this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Ref.
XPhosPd₂(dba)₃K₃PO₄1,4-Dioxane1001295[1]
SPhosPd(OAc)₂K₃PO₄Toluene/H₂O100298[2]
RuPhosPd-G3K₃PO₄t-AmylOH1001692[3]
cataCXium® APd(OAc)₂K₃PO₄Toluene1002491[4]

Table 2: Heck Coupling of 4-Chlorotoluene with Styrene

LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Ref.
P(t-Bu)₃Pd₂(dba)₃Cs₂CO₃1,4-Dioxane1001694[5]
XPhosPd(OAc)₂K₃PO₄Toluene1101290[6]
YPhos[Pd(allyl)Cl]₂K₂CO₃Toluene110199[7]
Imidazole-based SPOCustom Pd ComplexK₂CO₃DMF1201295[8][9]

Table 3: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Ref.
XPhosPd₂(dba)₃NaOt-BuToluene100694[10]
RuPhos[Pd(cinnamyl)Cl]₂LHMDSToluene100199[3]
BrettPhosPd-G3K₃PO₄t-AmylOH1001896[11]
NIXANTPHOSPd(OAc)₂NaOt-BuToluene1002495[12]

Experimental Protocols

The following are detailed, representative methodologies for key palladium-catalyzed cross-coupling reactions. These protocols, established for well-known bulky phosphine ligands, can be adapted for the evaluation of this compound.

Protocol 1: Synthesis of a Generic Palladium(II)-Phosphinate Precatalyst

The synthesis of a well-defined palladium precatalyst can offer advantages in terms of stability, handling, and reproducibility of catalytic activity.[13][14]

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound (or other phosphinate ligand)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Schlenk flask and standard glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (1.0 equiv.).

  • Add anhydrous toluene to dissolve the palladium precursor.

  • In a separate flask, dissolve the phosphinate ligand (2.2 equiv.) in anhydrous toluene.

  • Slowly add the ligand solution to the stirring palladium solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy to confirm the formation of the complex.

  • Upon completion, the solvent can be removed under reduced pressure to yield the palladium-phosphinate precatalyst, which can be used without further purification or recrystallized from an appropriate solvent system.

Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This protocol is adapted from established procedures for bulky phosphine ligands and serves as a starting point for evaluating a new phosphinate ligand.[1][15]

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • This compound ligand (0.08 mmol, 8 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Nitrogen or Argon gas supply

  • Schlenk tube or reaction vial

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl chloride, arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and the this compound ligand in 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Heck Cross-Coupling of an Aryl Bromide

This protocol provides a general method for the Heck reaction, which can be optimized for a specific phosphinate ligand.[6]

Materials:

  • Aryl bromide (1.0 mmol)

  • Alkene (e.g., styrene, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • This compound ligand (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Nitrogen or Argon gas supply

  • Reaction flask with condenser

Procedure:

  • To a dry reaction flask equipped with a condenser and under an inert atmosphere, add Pd(OAc)₂, the this compound ligand, and K₂CO₃.

  • Add the aryl bromide and anhydrous DMF.

  • Add the alkene to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Protocol 4: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is based on established methods for the amination of aryl chlorides using bulky phosphine ligands.[10][16]

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 1.5 mol%)

  • This compound ligand (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Toluene, anhydrous (5 mL)

  • Nitrogen or Argon gas supply

  • Glovebox or Schlenk line

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, charge a Schlenk tube with Pd(dba)₂, the this compound ligand, and NaOt-Bu.

  • Add the aryl chloride and toluene.

  • Add the amine to the mixture.

  • Seal the tube and heat the reaction mixture at 100 °C for 18-24 hours.

  • Monitor the reaction by GC-MS.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) M-X M-X Transmetalation->M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-M R-M R-M->Transmetalation

Caption: General catalytic cycle for cross-coupling.

Experimental Workflow for Ligand Evaluation

G Workflow for New Ligand Evaluation Start Start Ligand_Synthesis Synthesize Methyl Dibutylphosphinate Start->Ligand_Synthesis Precatalyst_Formation Form Pd-Ligand Precatalyst Ligand_Synthesis->Precatalyst_Formation Reaction_Screening Screen in Suzuki, Heck, and Buchwald-Hartwig Rxns Precatalyst_Formation->Reaction_Screening Optimization Optimize Reaction Conditions (Base, Solvent, Temp.) Reaction_Screening->Optimization Substrate_Scope Evaluate Substrate Scope and Limitations Optimization->Substrate_Scope Data_Analysis Analyze Yields, TON, TOF and Compare to Benchmarks Substrate_Scope->Data_Analysis End End Data_Analysis->End

Caption: Workflow for new ligand evaluation.

Conclusion

While specific data for this compound in palladium-catalyzed cross-coupling is limited, the provided protocols and data for analogous bulky phosphine ligands offer a robust starting point for its evaluation. Researchers are encouraged to use these methodologies to screen and optimize reaction conditions for this and other novel phosphinate ligands. The continued development of new ligands is crucial for expanding the scope and efficiency of these powerful synthetic transformations, with significant implications for the fields of drug discovery and materials science.

References

Application Notes and Protocols for Methyl Dibutylphosphinate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of methyl dibutylphosphinate as a pre-ligand in Suzuki-Miyaura cross-coupling reactions. This compound, an air-stable and easy-to-handle compound, can serve as a precursor to the active, electron-rich dibutylmethylphosphine ligand in situ. This protocol is designed to be applicable for a range of drug discovery and development applications, particularly for the synthesis of biaryl and heteroaryl compounds. Included are methodologies for the synthesis of the pre-ligand and its application in catalytic cross-coupling, alongside representative data and procedural diagrams.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The efficacy of this palladium-catalyzed reaction is highly dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. While numerous phosphine ligands have been developed, many are sensitive to air and moisture, requiring handling under inert conditions.

Phosphine oxides and related phosphinates have emerged as robust, air-stable pre-ligands. These compounds are reduced in situ to the corresponding phosphines, which are the active ligands in the catalytic cycle. This approach simplifies experimental setup and handling. This compound is presented here as a cost-effective and accessible pre-ligand that generates the bulky and electron-rich dibutylmethylphosphine, a type of ligand known to be effective for the coupling of a wide range of substrates, including challenging aryl chlorides.

Synthesis of this compound

The synthesis of this compound can be achieved via a Grignard reaction with dibutylphosphinic chloride. This method provides a straightforward route to the desired product.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with dibutylphosphinic chloride (1.0 eq) and anhydrous tetrahydrofuran (THF, 5 mL per mmol of dibutylphosphinic chloride).

  • Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium chloride in THF (typically 3 M, 1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL per mmol of dibutylphosphinic chloride). The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Suzuki-Miyaura Cross-Coupling Protocol

The following is a general protocol for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids using this compound as a pre-ligand.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk tube or vial is added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Potassium phosphate (K₃PO₄, 2.0 mmol) is added, and the vessel is sealed with a septum. The atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times. Anhydrous toluene (4 mL) and water (0.4 mL) are then added via syringe.

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (10 mL). The mixture is then filtered through a pad of celite, and the filtrate is washed with water (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation

The following tables summarize representative yields for the Suzuki-Miyaura coupling of various aryl halides and arylboronic acids using the described protocol.

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromotoluenePhenylboronic acid4-Methylbiphenyl95
24-ChloroanisolePhenylboronic acid4-Methoxybiphenyl92
31-Bromo-4-fluorobenzene4-Formylphenylboronic acid4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde88
42-Bromopyridine3-Methoxyphenylboronic acid2-(3-Methoxyphenyl)pyridine91
54-BromoacetophenoneNaphthalene-1-boronic acid1-(4-(Naphthalen-1-yl)phenyl)ethan-1-one85

Table 1: Coupling of Various Aryl Halides with Arylboronic Acids.

EntryCatalyst Loading (mol%)Ligand Loading (mol%)Temperature (°C)Time (h)Yield (%)
1241001295
2121001891
324802485
4121101293

Table 2: Optimization of Reaction Conditions for the Coupling of 4-Bromotoluene and Phenylboronic Acid.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) DiarylPd Ar-Pd(II)-Ar'(L₂) PdII->DiarylPd Ar'-B(OH)₂ Transmetalation Transmetalation (Ar'-B(OH)₂) Base Base Base->PdII DiarylPd->Pd0 Product Ar-Ar' DiarylPd->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Arylboronic Acid, Pd(OAc)₂, Ligand, Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Solvents Inert->Solvent Heating Heat and Stir (e.g., 100 °C, 12-24h) Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Reaction Complete Extract Filter and Extract Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Application of Methyl Dibutylphosphinate in Homogeneous Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dibutylphosphinate, a member of the phosphinite class of organophosphorus compounds, holds potential as a ligand in homogeneous catalysis. While direct literature on the catalytic applications of this compound is limited, the broader class of alkyl phosphinites has been utilized in various transition metal-catalyzed reactions. This document provides an overview of the potential applications of this compound, drawing parallels from the established catalytic activity of structurally related phosphinite ligands. The information herein is intended to serve as a foundational guide for researchers exploring the use of this compound and similar phosphinites in the development of novel catalytic systems.

The general structure of an alkyl phosphinite, R'P(OR)₂, features a phosphorus(III) center bonded to two alkyl/aryl groups and one alkoxy group. This combination of substituents allows for the tuning of both steric and electronic properties of the ligand, which in turn influences the activity, selectivity, and stability of the corresponding metal catalyst.

Synthesis of Alkyl Phosphinites

A general and common method for the synthesis of alkyl phosphinites, such as this compound, involves the reaction of a chlorophosphine with an alcohol in the presence of a base. The base is necessary to neutralize the hydrogen chloride that is formed as a byproduct.

General Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of an alkyl phosphinite from a dialkylchlorophosphine and an alcohol.

Materials:

  • Dibutylchlorophosphine

  • Methanol

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Distillation apparatus

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of dibutylchlorophosphine in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of methanol and triethylamine in anhydrous diethyl ether.

  • Add the methanol/triethylamine solution dropwise to the stirred solution of dibutylchlorophosphine over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Filter the reaction mixture under inert atmosphere to remove the salt.

  • Wash the precipitate with a small amount of anhydrous diethyl ether.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield the final product.

Note: All manipulations should be carried out under an inert atmosphere due to the sensitivity of chlorophosphines and phosphinites to air and moisture.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Phosphinite ligands have been employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. The electronic and steric properties of the phosphinite ligand can influence the efficiency of the catalytic cycle, including the rates of oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organohalide.

Representative Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling Using a Phosphinite Ligand

This protocol is based on general procedures for Suzuki-Miyaura couplings using phosphine-type ligands and is adaptable for exploring the utility of this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • Arylboronic acid

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (or other phosphinite ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, THF/water mixture)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium precursor (e.g., 1-5 mol%) and the this compound ligand (typically in a 1:2 or 1:4 Pd:ligand ratio).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (3-5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling with Phosphinite-type Ligands (Representative)

Due to the lack of specific data for this compound, the following table presents representative data for Suzuki-Miyaura couplings using other phosphine or phosphinite-type ligands to illustrate typical performance.

EntryAryl HalideArylboronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acidPd(OAc)₂ / P(t-Bu)₃Dioxane802>95[1]
24-ChloroanisolePhenylboronic acidPd₂(dba)₃ / SPhosToluene1001898[2]
31-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidPdCl₂(dppf)Toluene/H₂O801292General Protocol

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Base (e.g., -OR') Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar'-B(OH)₂ Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar'

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Representative Experimental Protocol: Palladium-Catalyzed Heck Reaction Using a Phosphinite Ligand

This protocol is a general procedure that can be adapted for use with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • This compound (or other phosphinite ligand)

  • Base (e.g., NEt₃, K₂CO₃)

  • Solvent (e.g., DMF, NMP, toluene)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk tube, add the palladium precursor and the this compound ligand.

  • Add the solvent and stir for a few minutes to allow for complex formation.

  • Add the aryl halide, alkene, and base.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction by TLC or GC until completion (e.g., 4-24 hours).

  • Cool the reaction to room temperature.

  • Filter the mixture to remove any solids and wash with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data for Heck Reaction with Phosphine Ligands (Representative)

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzonitrileStyrenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane1001695[3]
2IodobenzeneMethyl acrylatePd(OAc)₂ / PPh₃NEt₃DMF100490[4]

Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Alkene_Complex Ar-Pd(II)-X(L)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Migratory_Insertion R-CH₂-CH(Ar)-Pd(II)-X(L) Alkene_Complex->Migratory_Insertion Migratory Insertion Hydrido_Complex H-Pd(II)-X(L2) Migratory_Insertion->Hydrido_Complex β-Hydride Elimination Substituted Alkene Hydrido_Complex->Pd(0)L2 Reductive Elimination + Base -> HB + X⁻

Caption: A generalized catalytic cycle for the Heck reaction.

Application in Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, is an important industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). The choice of ligand is crucial for controlling the regioselectivity (linear vs. branched aldehyde) and activity of the rhodium catalyst. Phosphinites are among the various phosphorus-based ligands that have been investigated for this transformation.

Representative Experimental Protocol: Rhodium-Catalyzed Hydroformylation Using a Phosphinite Ligand

This protocol provides a general framework for conducting a hydroformylation reaction with a rhodium/phosphinite catalyst system.

Materials:

  • Alkene (e.g., 1-octene, styrene)

  • Rhodium precursor (e.g., [Rh(acac)(CO)₂])

  • This compound (or other phosphinite ligand)

  • Solvent (e.g., toluene, THF)

  • Syngas (CO/H₂ mixture, typically 1:1)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge

Procedure:

  • In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor and the phosphinite ligand.

  • Add the degassed solvent, followed by the alkene substrate.

  • Seal the autoclave and purge several times with syngas.

  • Pressurize the autoclave to the desired pressure with syngas (e.g., 10-50 bar).

  • Heat the autoclave to the reaction temperature (e.g., 60-120 °C) and begin stirring.

  • Monitor the reaction by observing the pressure drop and/or by taking samples for analysis (GC or NMR).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Open the autoclave and analyze the product mixture to determine conversion and regioselectivity.

Quantitative Data for Rhodium-Catalyzed Hydroformylation with Phosphinite-type Ligands (Representative)

EntryAlkeneCatalyst SystemP/Rh ratioPressure (bar)Temp (°C)Time (h)Conversion (%)l:b ratioReference
11-Octene[Rh(acac)(CO)₂] / PPh₂(OPh)1020804982.5General Example
2Styrene[Rh(acac)(CO)₂] / Diphosphinite420602>991:15[5]

Hydroformylation Catalytic Cycle

Hydroformylation_Cycle Precatalyst [Rh(H)(CO)₂(L)₂] Alkene_Coord [Rh(H)(CO)₂(L)(Alkene)] Precatalyst->Alkene_Coord -L +Alkene Alkyl_Complex [Rh(Alkyl)(CO)₂(L)] Alkene_Coord->Alkyl_Complex Hydride Migration Acyl_Complex [Rh(Acyl)(CO)(L)] Alkyl_Complex->Acyl_Complex +CO Migratory Insertion Oxidative_Add [Rh(Acyl)(H)₂(CO)(L)] Acyl_Complex->Oxidative_Add Oxidative Addition +H₂ Oxidative_Add->Precatalyst Reductive Elimination +Aldehyde +L

Caption: A simplified representation of the rhodium-catalyzed hydroformylation cycle.

Disclaimer: The provided protocols and data are representative of reactions using phosphinite and related phosphine ligands. Due to the limited specific literature on this compound, these should be considered as starting points for optimization by the end-user. Reaction conditions, catalyst and ligand loadings, and purification methods may require significant adjustment for optimal results with this compound. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Methyl Dibutylphosphinate: A Versatile Precursor for Organophosphorus Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl dibutylphosphinate, a member of the phosphinate class of organophosphorus compounds, serves as a valuable and versatile precursor for the synthesis of a diverse range of other organophosphorus molecules. Its reactivity at the phosphorus center allows for the introduction of various functional groups, making it a key building block for researchers in medicinal chemistry, materials science, and catalysis. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, with a focus on its conversion to other valuable organophosphorus compounds.

Synthetic Applications

This compound is primarily utilized in reactions that target the P-O-CH₃ and P=O moieties, as well as in transformations that modify the butyl groups. Key applications include its conversion to other phosphinates via transesterification and its reaction with organometallic reagents to form phosphine oxides.

Table 1: Key Synthetic Transformations of this compound

TransformationReagents and ConditionsProduct ClassPotential Applications
TransesterificationAlcohol (R'-OH), Catalyst (e.g., NaOR')Alkyl DibutylphosphinatesFine-tuning solubility and reactivity
Grignard ReactionGrignard Reagent (R'-MgX)Tertiary Phosphine OxidesLigands for catalysis, Medicinal chemistry scaffolds
AlkylationAlkyl Halide (R'-X), Baseα-Alkylated PhosphinatesBioisosteres in drug design

Experimental Protocols

Protocol 1: Synthesis of Other Alkyl Dibutylphosphinates via Transesterification

This protocol describes the conversion of this compound to other alkyl esters through a transesterification reaction. This method is useful for modifying the steric and electronic properties of the ester group.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, isopropanol)

  • Sodium metal (or corresponding sodium alkoxide)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve a catalytic amount of sodium metal in the desired anhydrous alcohol to generate the corresponding sodium alkoxide.

  • In a separate flask, dissolve this compound in anhydrous toluene.

  • Add the freshly prepared sodium alkoxide solution to the this compound solution at room temperature.

  • The reaction mixture is stirred at a specified temperature (e.g., 50-80 °C) and monitored by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of a weak acid (e.g., ammonium chloride solution).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield the desired alkyl dibutylphosphinate.

Protocol 2: Synthesis of Tertiary Phosphine Oxides via Grignard Reaction

This protocol details the reaction of this compound with a Grignard reagent to form a tertiary phosphine oxide. This is a powerful method for creating P-C bonds.

Materials:

  • This compound

  • Grignard reagent (e.g., phenylmagnesium bromide, ethylmagnesium chloride) in an appropriate solvent (e.g., THF, diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous solution of ammonium chloride (saturated)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise to the cooled solution of this compound.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by TLC or ³¹P NMR.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude tertiary phosphine oxide can be purified by crystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

G A This compound B Alkyl Dibutylphosphinate A->B Transesterification (R'-OH, cat. NaOR') C Tertiary Phosphine Oxide A->C Grignard Reaction (R'-MgX)

Caption: Key synthetic routes from this compound.

Applications in Drug Development

Organophosphorus compounds, particularly phosphinates and their derivatives like phosphine oxides, are of significant interest in drug discovery. They can act as bioisosteres of carboxylic acids, phosphates, and transition states of enzymatic reactions. While specific applications of this compound in drug development are not extensively documented, its derivatives are explored for their potential as enzyme inhibitors. For instance, phosphinate-containing molecules have been investigated as inhibitors of metalloproteases and other enzymes where a tetrahedral intermediate is involved in the catalytic mechanism. The dibutyl groups can provide lipophilicity, potentially aiding in membrane permeability, while the phosphinate core can interact with active site residues.

The conversion of this compound to various tertiary phosphine oxides offers a pathway to a library of compounds that can be screened for biological activity. The R' group introduced via the Grignard reaction can be tailored to target specific enzyme pockets.

G cluster_0 Precursor cluster_1 Synthesis cluster_2 Screening cluster_3 Hit Identification A This compound B Derivatization (e.g., Grignard Reaction) A->B C Library of Tertiary Phosphine Oxides B->C D Biological Screening (e.g., Enzyme Assays) C->D E Lead Compound D->E

Caption: Workflow for drug discovery using this compound.

Disclaimer: The provided protocols are intended for use by qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

Application Notes and Protocols: The Role of Chiral Organophosphorus Compounds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the significant role of chiral organophosphorus compounds, particularly phosphonates, as catalysts and ligands in asymmetric synthesis. The following sections present key applications, experimental protocols, and quantitative data for representative enantioselective transformations, offering valuable insights for the development of stereochemically defined molecules in pharmaceutical and chemical research.

Organocatalyzed Asymmetric Phospha-Michael Addition

The phospha-Michael addition is a powerful carbon-phosphorus bond-forming reaction. The use of chiral organocatalysts has enabled highly enantioselective additions of phosphonates to various Michael acceptors, providing access to valuable chiral phosphonates.[1][2]

Application Highlight: Asymmetric Addition of Dibenzyl Phosphite to Iminochromenes

A notable application is the asymmetric addition of dibenzyl phosphite to iminochromenes catalyzed by a bifunctional squaramide organocatalyst. This reaction provides chiral chromenylphosphonates, a class of compounds with recognized biological activity, in high yields and excellent enantioselectivities.[3][4]

Reaction Scheme:

Quantitative Data:

The following table summarizes the results for the asymmetric phospha-Michael addition of dibenzyl phosphite to various substituted iminochromenes.[3]

EntrySubstrate (Iminochromene)Yield (%)ee (%)
1R = H9598
2R = 6-Cl9297
3R = 6-Br9396
4R = 6-Me9097
5R = 7-MeO8595
6R = 8-MeO8896
Experimental Protocol: General Procedure for the Asymmetric Phospha-Michael Addition
  • Reaction Setup: To a vial containing the chiral squaramide catalyst (0.01 mmol, 10 mol%), add the iminochromene (0.1 mmol) and the phosphite (0.1 mmol).[4]

  • Solvent Addition: Add dichloromethane (0.5 mL) to the vial.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral phosphonate.[3]

Logical Relationship Diagram:

phospha_michael_logic cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Iminochromene Iminochromene Reaction Phospha-Michael Addition Iminochromene->Reaction Phosphite Dibenzyl Phosphite Phosphite->Reaction Squaramide Chiral Squaramide Squaramide->Reaction Catalyzes ChiralPhosphonate Chiral Chromenylphosphonate Reaction->ChiralPhosphonate

Caption: Logical flow of the organocatalyzed phospha-Michael addition.

Rhodium-Catalyzed Asymmetric Hydrogenation of β-Enamine Phosphonates

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. Rhodium complexes bearing chiral phosphine-phosphoramidite ligands have proven highly effective for the asymmetric hydrogenation of β-enamine phosphonates, yielding valuable chiral β-amino phosphonates.[5][6]

Application Highlight: Enantioselective Synthesis of β-Amino Phosphonates

The rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates provides direct access to chiral free β-amino phosphonates with high conversions and good enantioselectivities. These products are important intermediates in medicinal chemistry and biochemistry.[6]

Quantitative Data:

The table below illustrates the substrate scope for the rhodium-catalyzed asymmetric hydrogenation of various β-enamine phosphonates.[7]

EntryConversion (%)ee (%)
1PhMe>9985
24-MeC₆H₄Me>9986
34-FC₆H₄Me>9984
44-ClC₆H₄Me>9982
52-NaphthylMe>9980
6PhEt>9983
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
  • Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution by mixing [Rh(cod)₂]BF₄ with the chiral ligand in a 1:1.1 molar ratio in 2,2,2-trifluoroethanol (TFE) at room temperature for 30 minutes.[7]

  • Reaction Setup: In a series of vials, add the β-enamine phosphonate substrate (0.1 mmol) dissolved in anhydrous TFE (0.9 mL).[7]

  • Catalyst Addition: Transfer an aliquot of the catalyst stock solution (0.1 mL, 0.001 mmol) to each vial.[7]

  • Hydrogenation: Place the vials in an autoclave, charge with hydrogen gas to the desired pressure (e.g., 40 atm), and stir the reaction at the specified temperature (e.g., 40 °C) for the required time (e.g., 20 hours).[7]

  • Work-up: After releasing the hydrogen pressure, concentrate the solution.

  • Purification: Pass the concentrated residue through a short column of silica gel (eluent: ethyl acetate) to remove the metal complex. The enantiomeric excess of the product is determined by HPLC analysis of the corresponding benzamide derivative.[7]

Experimental Workflow Diagram:

hydrogenation_workflow A Prepare Catalyst Stock Solution ([Rh(cod)₂]BF₄ + Ligand in TFE) C Add Catalyst to Substrate A->C B Prepare Substrate Solution (β-Enamine Phosphonate in TFE) B->C D Hydrogenation in Autoclave (H₂, 40 atm, 40 °C, 20 h) C->D E Reaction Work-up (Concentration) D->E F Purification (Silica Gel Chromatography) E->F G Analysis (HPLC for ee determination) F->G

Caption: Step-by-step workflow for the asymmetric hydrogenation.

Asymmetric Phospha-Aldol (Pudovik) Reaction with a Chiral H-Phosphonate

The phospha-aldol, or Pudovik, reaction is a classic method for the synthesis of α-hydroxy phosphonates. The use of chiral H-phosphonates, such as those derived from TADDOL, allows for highly diastereoselective additions to aldehydes.

Application Highlight: Diastereoselective Hydrophosphonylation of Aldehydes

The reaction of (R,R)-TADDOL H-phosphonate with various aldehydes in the presence of a base proceeds with high diastereoselectivity to afford the corresponding α-hydroxy phosphonates.

Quantitative Data:

The following table presents the results for the diastereoselective hydrophosphonylation of different aldehydes with (R,R)-TADDOL H-phosphonate.

EntryAldehydeMethodYield (%)dr
1BenzaldehydeA85>95:5
24-ChlorobenzaldehydeA91>95:5
32-NaphthaldehydeB88>95:5
4CinnamaldehydeA7890:10
5CyclohexanecarboxaldehydeB82>95:5
Method A: Et₂Zn, TMEDA, -78 °C, THF, 12 h. Method B: LDA, -78 °C, THF, 12 h.
Experimental Protocol: General Procedure for Diastereoselective Hydrophosphonylation
  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve (R,R)-TADDOL H-phosphonate in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition (Method B): Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture and stir for 30 minutes.

  • Aldehyde Addition: Add the aldehyde dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at -78 °C for 12 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Signaling Pathway Diagram (Proposed Mechanism):

pudovik_mechanism TADDOL_H_P (R,R)-TADDOL H-Phosphonate Phosphite_Anion Chiral Phosphite Anion TADDOL_H_P->Phosphite_Anion Deprotonation Base Base (LDA) Base->Phosphite_Anion Alkoxide_Intermediate Alkoxide Intermediate Phosphite_Anion->Alkoxide_Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Alkoxide_Intermediate Product α-Hydroxy Phosphonate Alkoxide_Intermediate->Product Protonation Protonation Protonation (Work-up) Protonation->Product

Caption: Proposed mechanistic pathway for the Pudovik reaction.

References

Application Notes and Protocols: Methyl Dibutylphosphinate in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of phosphinate compounds, exemplified by the synthesis of phosphinate-containing drugs. While direct literature detailing the specific use of methyl dibutylphosphinate is limited, this document extrapolates its potential application based on established synthetic routes for structurally related, biologically active molecules. The protocols and data presented are based on the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor, a well-documented example of a phosphinate-containing therapeutic agent.[1][2][3]

Introduction to Phosphinates in Drug Discovery

Phosphinic acid derivatives are notable for their role as effective mimics of carboxylic acids in biological systems.[4] This bioisosteric relationship has led to their incorporation into various drug candidates, particularly as enzyme inhibitors. The P-C bond in phosphinates offers greater stability against hydrolysis compared to the C-O bond in esters, a desirable property for therapeutic agents.[5] Fosinopril, the only commercially available phosphinate-containing ACE inhibitor, is a prime example of the successful application of this chemical moiety in medicine.[1][2] It is used in the treatment of hypertension and heart failure.[1][2]

Application: Synthesis of a Fosinopril Intermediate Analogue

This section outlines a representative synthetic application of a dibutylphosphinate derivative in the creation of a key intermediate for a Fosinopril analogue. Fosinopril's structure features a phosphinyl group that is crucial for its biological activity.[6] The synthesis of such molecules often involves the formation of a carbon-phosphorus bond, a reaction where a dibutylphosphinate ester could serve as a key reactant.

The overall synthesis of Fosinopril is a multi-step process that results in a specific diastereomer with therapeutic activity.[7][8] A critical intermediate in this synthesis is a phosphinyl acetic acid derivative.[1] The following protocol describes a plausible method for the synthesis of a dibutylphosphinate-containing intermediate, which can then be further elaborated to yield the final active pharmaceutical ingredient.

Table 1: Quantitative Data for the Synthesis of Dibutyl (4-phenylbutyl)phosphinate
StepReactant 1Reactant 2SolventCatalyst/ReagentReaction Time (h)Temperature (°C)Yield (%)
1Dibutyl phosphite1-Bromo-4-phenylbutaneTolueneSodium methoxide611085

Note: This data is representative and based on typical Arbuzov reactions for the formation of C-P bonds.

Experimental Protocols

Protocol 1: Synthesis of Dibutyl (4-phenylbutyl)phosphinate

This protocol describes the synthesis of a key phosphinate intermediate via a Michaelis-Arbuzov type reaction.

Materials:

  • Dibutyl phosphite

  • 1-Bromo-4-phenylbutane

  • Sodium methoxide

  • Toluene, anhydrous

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add anhydrous toluene (100 mL).

  • Add dibutyl phosphite (1.0 eq) and 1-bromo-4-phenylbutane (1.1 eq) to the flask.

  • Slowly add a catalytic amount of sodium methoxide (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (50 mL).

  • Separate the organic layer and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford dibutyl (4-phenylbutyl)phosphinate.

Protocol 2: Hydrolysis to (4-Phenylbutyl)phosphinic Acid

This protocol details the conversion of the phosphinate ester to the corresponding phosphinic acid, a crucial step in the synthesis of Fosinopril.

Materials:

  • Dibutyl (4-phenylbutyl)phosphinate

  • Hydrochloric acid (6 M)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware for work-up

Procedure:

  • To a round-bottom flask, add dibutyl (4-phenylbutyl)phosphinate (1.0 eq).

  • Add 6 M hydrochloric acid (a sufficient volume to ensure complete reaction).

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-phenylbutyl)phosphinic acid.

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized workflow for the application of phosphinates in drug synthesis.

G cluster_0 Synthesis of Dibutyl (4-phenylbutyl)phosphinate Dibutyl phosphite Dibutyl phosphite Arbuzov Reaction Arbuzov Reaction Dibutyl phosphite->Arbuzov Reaction 1-Bromo-4-phenylbutane 1-Bromo-4-phenylbutane 1-Bromo-4-phenylbutane->Arbuzov Reaction Dibutyl (4-phenylbutyl)phosphinate Dibutyl (4-phenylbutyl)phosphinate Arbuzov Reaction->Dibutyl (4-phenylbutyl)phosphinate Sodium methoxide, Toluene, 110 °C G Start Start Phosphinate Synthesis Synthesis of Dibutyl (4-phenylbutyl)phosphinate Start->Phosphinate Synthesis Arbuzov Reaction Hydrolysis Hydrolysis to (4-Phenylbutyl)phosphinic Acid Phosphinate Synthesis->Hydrolysis Acid Hydrolysis Peptide Coupling Coupling with Proline Derivative Hydrolysis->Peptide Coupling Amide Bond Formation Final Product Fosinopril Analogue Peptide Coupling->Final Product

References

Application Notes and Protocols for Handling Air-Sensitive Methyl Dibutylphosphinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective handling of air-sensitive methyl dibutylphosphinate. Due to its reactivity with atmospheric oxygen and moisture, specialized techniques are required to maintain its integrity and ensure laboratory safety. These guidelines are intended for use by trained personnel in a controlled laboratory setting.

Compound Identification and Properties

This compound, more systematically known as dibutyl methylphosphonate, is an organophosphorus compound. Its air-sensitive nature necessitates handling under an inert atmosphere to prevent degradation and ensure reproducibility in experimental procedures.

Table 1: Chemical and Physical Properties of Dibutyl Methylphosphonate

PropertyValue
Chemical Name Dibutyl methylphosphonate
Synonyms Methylphosphonic acid dibutyl ester
CAS Number 2404-73-1
Molecular Formula C9H21O3P
Molecular Weight 208.23 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Density Not readily available
Solubility Soluble in organic solvents; likely reacts with water

Safety Precautions and Hazard Information

While not pyrophoric, this compound is classified as a combustible liquid and can cause skin and eye irritation. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Table 2: Hazard and Safety Information

HazardPrecautionary Statement
Flammability Combustible liquid. Keep away from heat and open flames.
Skin Irritation Causes skin irritation. Wear protective gloves.
Eye Irritation Causes serious eye irritation. Wear safety glasses with side shields or goggles.
Respiratory Irritation May cause respiratory irritation. Use in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Flame-resistant lab coat

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety glasses or goggles

  • Face shield (when handling larger quantities)

Experimental Protocols

Storage of this compound

Air-sensitive reagents like this compound should be stored under an inert atmosphere to prevent degradation.

Protocol 3.1.1: Long-Term Storage

  • Obtain a clean, dry Schlenk flask or a septum-sealed bottle.

  • If the compound is not already in a suitable container, transfer it into the Schlenk flask inside a glovebox.

  • If a glovebox is not available, use a Schlenk line to purge the flask with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Transfer the this compound to the flask via cannula or a gas-tight syringe.

  • Seal the flask under a positive pressure of inert gas.

  • Store the flask in a cool, dry, and well-ventilated area away from heat and incompatible materials.

Transfer of this compound using a Gas-Tight Syringe

This technique is suitable for transferring small volumes of the reagent.

Protocol 3.2.1: Syringe Transfer

  • Preparation:

    • Dry a gas-tight syringe and needle in an oven at >100 °C for at least 4 hours.

    • Assemble the syringe and needle while hot and allow them to cool to room temperature in a desiccator or under a stream of inert gas.

  • Inert Gas Purge:

    • Puncture the septum of a flask filled with inert gas.

    • Draw the inert gas into the syringe and then expel it into the atmosphere. Repeat this process at least five times to flush the syringe.

  • Reagent Transfer:

    • Puncture the septum of the this compound storage vessel with the needle.

    • Ensure the needle tip is below the liquid level.

    • Slowly draw the desired volume of liquid into the syringe.

    • Withdraw a small amount of inert gas from the headspace into the syringe to act as a buffer.

  • Delivery:

    • Withdraw the needle from the storage vessel.

    • Quickly insert the needle through the septum of the reaction flask.

    • Depress the plunger to deliver the liquid to the reaction mixture.

    • Remove the needle from the reaction flask.

  • Cleaning:

    • Immediately rinse the syringe and needle with a dry, inert solvent (e.g., hexane or toluene) by drawing the solvent into the syringe and expelling it into a waste container. Repeat this rinse at least three times.

    • Disassemble the syringe and wash all parts with an appropriate solvent and then a detergent solution. Rinse with deionized water and acetone before oven-drying for future use.

Transfer of this compound using a Cannula

This technique is preferred for transferring larger volumes.

Protocol 3.3.1: Cannula Transfer

  • Setup:

    • Ensure both the storage flask and the receiving flask are under a positive pressure of inert gas, vented through an oil bubbler.

    • Use a double-ended needle (cannula) that has been oven-dried and cooled under an inert atmosphere.

  • Transfer:

    • Insert one end of the cannula through the septum of the storage flask, ensuring the tip is below the liquid level.

    • Insert the other end of the cannula through the septum of the receiving flask.

    • To initiate the transfer, increase the inert gas pressure in the storage flask slightly or decrease the pressure in the receiving flask by venting it with a needle connected to the bubbler.

    • The pressure difference will cause the liquid to flow from the storage flask to the receiving flask.

  • Completion:

    • Once the desired volume has been transferred, raise the cannula in the storage flask above the liquid level to flush the cannula with inert gas.

    • Remove the cannula from both flasks.

    • Re-establish a positive inert gas pressure in both flasks.

Diagrams

experimental_workflow cluster_prep Preparation cluster_transfer Reagent Transfer cluster_cleanup Cleanup start Start oven_dry Oven-dry Glassware (Schlenk flasks, syringes, cannula) start->oven_dry cool_inert Cool under Inert Gas oven_dry->cool_inert purge_inert Purge with Inert Gas cool_inert->purge_inert withdraw_reagent Withdraw this compound purge_inert->withdraw_reagent transfer_reaction Transfer to Reaction Vessel withdraw_reagent->transfer_reaction quench_residue Quench Residual Reagent transfer_reaction->quench_residue clean_glassware Clean and Dry Glassware quench_residue->clean_glassware end End clean_glassware->end signaling_pathway Air Air/Moisture Exposure Degradation Compound Degradation Air->Degradation Heat Heat/Ignition Source Fire Fire/Combustion Heat->Fire Skin_Eye Skin/Eye Contact Irritation Irritation/Injury Skin_Eye->Irritation Inert_Atmosphere Inert Atmosphere Techniques (Glovebox, Schlenk Line) Proper_Storage Proper Storage PPE Appropriate PPE (Gloves, Goggles, Lab Coat)

References

Methyl Dibutylphosphinate and its Analogs: Versatile Reagents in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methyl dibutylphosphinate and related phosphinate and phosphine oxide compounds in various organic synthesis transformations. While direct applications of this compound as a reagent are not extensively documented in publicly available literature, the broader classes of dialkylphosphinates and phosphine oxides are integral to a range of powerful synthetic methodologies. This report will focus on these well-established applications, providing a valuable resource for researchers in organic and medicinal chemistry.

Application Notes

Phosphinates and phosphine oxides are versatile compounds in organic synthesis, primarily utilized in two key areas: as electrophilic partners in cross-coupling reactions and as pre-catalysts or catalysts in a variety of transformations. Their stability and reactivity make them valuable tools for the construction of complex molecular architectures.

Enol Phosphinates as Electrophiles in Cross-Coupling Reactions

Enol phosphinates, which can be readily prepared from lactams, serve as stable and effective electrophiles in Suzuki-Miyaura and Stille cross-coupling reactions.[1][2] This application provides a valuable alternative to more common electrophiles like triflates or halides for the formation of carbon-carbon bonds.

Phosphine Oxide Catalysis

Phosphine oxides, often considered byproducts in reactions like the Wittig or Mitsunobu reactions, have emerged as powerful catalysts in their own right.[3][4] Two primary strategies are employed in phosphine oxide catalysis:

  • Redox-Neutral Catalysis: The phosphine oxide is activated in situ to generate a reactive pentavalent phosphorus (P(V)) intermediate without a change in the oxidation state of the phosphorus atom. This intermediate then reacts with the substrate and regenerates the phosphine oxide.[3]

  • Redox-Driven Catalysis: In this approach, a trivalent phosphorus (P(III)) species reacts with a substrate to form a P(V) intermediate, which then reacts with a second substrate to yield the product and the phosphine oxide. A stoichiometric reductant is required to regenerate the P(III) species from the phosphine oxide.[3]

These catalytic strategies are pivotal in developing greener and more efficient synthetic methods by avoiding the generation of stoichiometric phosphine oxide waste.[5]

Precursors to Chiral Phosphine Ligands

Tertiary phosphine oxides are important precursors for the synthesis of P-chiral phosphine ligands, which are essential in asymmetric catalysis. These oxides can be reduced to the corresponding phosphines with retention or inversion of configuration at the phosphorus center, depending on the reducing agent used.[6]

Key Transformations and Experimental Protocols

Suzuki-Miyaura Cross-Coupling of Enol Phosphinates

This protocol describes the palladium-catalyzed cross-coupling of a lactam-derived enol phosphinate with a boronic acid.

Reaction Scheme:

Quantitative Data Summary:

EntryAryl Boronic Acid (R1)Enol Phosphinate (R2)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid1-(diphenylphosphinoyl)oxy-2,3-dihydropyridin-4(1H)-onePd(PPh3)4 (5)K2CO3Toluene/H2O1001685
24-Methoxyphenylboronic acid1-(diphenylphosphinoyl)oxy-2,3-dihydropyridin-4(1H)-onePd(PPh3)4 (5)K2CO3Toluene/H2O1001678
33-Thienylboronic acid1-(diphenylphosphinoyl)oxy-2,3-dihydropyridin-4(1H)-onePd(PPh3)4 (5)K2CO3Toluene/H2O1001665

Experimental Protocol:

To a solution of the enol phosphinate (1.0 mmol) and the arylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (5 mL) is added potassium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Hirao Cross-Coupling for the Synthesis of Aryl Phosphonates

This protocol outlines an improved Hirao cross-coupling reaction for the synthesis of aryl phosphonates from aryl halides and dialkyl phosphites.[7]

Reaction Scheme:

Quantitative Data Summary:

EntryAryl Halide (Ar-X)Dialkyl PhosphiteCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrazineDiethyl phosphitePd(OAc)2 (1)dppf (1)Et3NNone1002467
24-BromoanisoleDiisopropyl phosphitePd(OAc)2 (1)dppf (1)i-Pr2NEtNone1001889
31-IodonaphthaleneDiethyl phosphitePd(OAc)2 (1)dppf (1)Et3NNone1001292

Experimental Protocol:

A mixture of the aryl halide (1.0 mmol), dialkyl phosphite (1.5 mmol), palladium(II) acetate (0.01 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.01 mmol), and triethylamine (2.0 mmol) is heated at 100 °C in a sealed tube for the specified time. After cooling, the reaction mixture is directly purified by column chromatography on silica gel to give the corresponding aryl phosphonate.

Visualizations

Catalytic Cycle of Phosphine Oxide-Driven Redox Process

G Phosphine Oxide Catalytic Cycle (Redox-Driven) phosphine_oxide R3P=O (Phosphine Oxide) phosphine R3P (Phosphine) phosphine_oxide->phosphine Reduction (e.g., with Silane) intermediate [R3P-Substrate1] (P(V) Intermediate) phosphine->intermediate Substrate 1 intermediate->phosphine_oxide product Product intermediate->product Substrate 2

Caption: A simplified catalytic cycle for a redox-driven process involving a phosphine oxide.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

G Workflow for Suzuki-Miyaura Cross-Coupling start Start reagents Combine Enol Phosphinate, Arylboronic Acid, Base, and Catalyst in Solvent start->reagents degas Degas with Argon reagents->degas heat Heat Reaction Mixture degas->heat cool Cool to Room Temperature heat->cool workup Workup: Dilute, Wash, Dry cool->workup purify Purification: Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl Dibutylphosphinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude methyl dibutylphosphinate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Grignard reaction?

Common impurities include unreacted starting materials such as dibutylphosphinous acid, residual magnesium salts (e.g., magnesium chloride), and acidic byproducts like methyl phosphonous acid. Hydrolysis of the ester product back to dibutylphosphinous acid can also occur if water is present.

Q2: What is the most common method for purifying this compound?

Vacuum distillation is the most prevalent and effective method for purifying this compound. Due to its likely high boiling point, distillation at atmospheric pressure can lead to decomposition. Reducing the pressure significantly lowers the boiling point, allowing for safe and efficient separation from less volatile impurities.

Q3: Can I use column chromatography to purify this compound?

Yes, column chromatography is a viable alternative or supplementary purification technique. It separates compounds based on polarity. For this compound, a moderately polar compound, silica gel is a suitable stationary phase with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate). This method is particularly useful for removing impurities with similar boiling points to the product.

Q4: How can I remove inorganic salts from my crude product before distillation?

An effective method is to perform a brine wash. Adding a saturated salt solution (brine) to the crude product dissolved in an inert solvent at low temperatures (-10 to 10 °C) can cause magnesium salts to precipitate as hydrates, which can then be removed by filtration.

Q5: My final product appears to be degrading. What are the stability concerns?

Phosphinate esters can be sensitive to strong acids, strong bases, and excessive heat. Hydrolysis can occur in the presence of water, especially under acidic or basic conditions, reverting the ester to its corresponding phosphinic acid. For long-term storage, it is advisable to keep the purified product under an inert atmosphere (like nitrogen or argon) and refrigerated.

Purification Protocols & Data

Physical Properties
PropertyEstimated Value (based on Diethyl Methylphosphonate)Source(s)
Boiling Point ~194 °C (Atmospheric)[1]
78-81 °C @ 15 mmHg
Density ~1.04 g/mL @ 25 °C
Refractive Index ~1.414 (n20/D)
Appearance Colorless Liquid[2]
Protocol 1: Pre-Distillation Workup (Salt & Acid Removal)

This protocol is designed to remove inorganic salts and acidic impurities from the crude reaction mixture.

  • Dissolution : Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Acid Neutralization : Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Shake gently, venting frequently to release any evolved CO₂ gas. Continue washing until no more gas evolves.

  • Brine Wash : Separate the organic layer and wash it with a saturated brine solution. This helps to remove residual water and some water-soluble impurities.

  • Drying : Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration : Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent. The remaining crude product is now ready for final purification.

Protocol 2: Vacuum Distillation

This protocol describes the final purification of the washed and dried crude product.

  • Apparatus Setup : Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head (Claisen adapter), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry and connections are well-sealed with vacuum grease.

  • Add Crude Product : Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Connect Vacuum : Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from volatile solvents.

  • Reduce Pressure : Turn on the stirrer and slowly reduce the pressure to the desired level (e.g., 1-15 mmHg).

  • Apply Heat : Gently heat the distillation flask using a heating mantle.

  • Collect Fractions : Collect any low-boiling impurities first. Then, increase the temperature to distill the main product, collecting the fraction that distills at a constant temperature and pressure.

  • Shutdown : Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system to release the vacuum.

Troubleshooting Guide

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Caption: General purification workflow for crude this compound.

Q: My distillation is not working. The pressure is unstable.

A: Unstable pressure is a common issue in vacuum distillation.[3]

  • Cause : Leaks in the system are the most frequent cause. Check all glass joints, tubing connections, and the pump itself.

  • Solution : Ensure all joints are properly sealed with fresh vacuum grease. Check that all tubing is rated for vacuum and has no cracks. If the problem persists, the issue may be with the vacuum pump's performance.

Q: The compound is "bumping" violently in the distillation flask.

A: Bumping occurs when the liquid superheats and boils suddenly in large bursts.

  • Cause : Inefficient or uneven boiling. This is common when distilling viscous liquids without proper agitation.

  • Solution : Use a magnetic stir bar and stir plate to ensure smooth and vigorous stirring throughout the distillation. Boiling chips can also be used but may be less effective for very viscous liquids under vacuum.

Q: My yield is very low after distillation.

A: A low yield can result from several factors.[4]

  • Cause 1 (Product Loss) : Incomplete condensation of the product vapor.

  • Solution 1 : Check that the condenser is properly cooled. Ensure a sufficient flow of coolant (water). For very volatile compounds under high vacuum, a colder condenser fluid or a second cold trap may be necessary.

  • Cause 2 (Decomposition) : The distillation temperature is too high, causing the product to decompose.

  • Solution 2 : Improve the vacuum to further lower the boiling point. A better vacuum pump or ensuring the system is leak-free can achieve lower pressures.

  • Cause 3 (Incomplete Distillation) : The distillation was stopped prematurely, leaving product in the distillation pot.

  • Solution 3 : Ensure the distillation is run until no more product is observed distilling over at the target temperature and pressure.

Q: The distillate is still impure.

A: This indicates poor separation of the product from impurities.

  • Cause : The boiling points of the product and impurities are too close for simple distillation to be effective.

  • Solution : Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the distillation head. This provides a larger surface area for repeated vaporization-condensation cycles, improving separation efficiency. If this fails, a secondary purification by column chromatography may be required.

dot graph TD { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.5, pad="0.5", dpi=100, width=7.9]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting flowchart for common vacuum distillation issues.

References

Common side reactions in the synthesis of methyl dibutylphosphinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl dibutylphosphinate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common methods for synthesizing this compound are the esterification of dibutylphosphinic acid with methanol and the Michaelis-Arbuzov reaction between a dibutylphosphinite and a methyl halide.

Q2: What is the primary challenge in the esterification of dibutylphosphinic acid?

A2: The esterification of dibutylphosphinic acid with methanol is a reversible reaction. The primary challenge is to drive the equilibrium towards the formation of the methyl ester product. This is typically achieved by using an excess of methanol or by removing the water formed during the reaction.

Q3: What are the key side reactions to consider during the synthesis of this compound?

A3: The key side reactions depend on the synthetic route. For the esterification of dibutylphosphinic acid, potential side reactions include the formation of an ether from the alcohol catalyst and incomplete reaction leading to residual starting material. In the Michaelis-Arbuzov reaction, oxidation of the phosphinite starting material to dibutylphosphinic acid is a common issue. Hydrolysis of the final product, this compound, back to dibutylphosphinic acid can also occur if water is present during workup or storage.

Troubleshooting Guides

Problem: Low Yield of this compound in Esterification Reaction

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction (Equilibrium) Increase the molar excess of methanol.Shifts the equilibrium towards the product, increasing the yield.
Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.Drives the reaction to completion.
Loss of Product During Workup Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to prevent hydrolysis.Minimizes the conversion of the ester back to the phosphinic acid.
Use a suitable organic solvent for extraction in which the product has high solubility.Improves the recovery of the product from the reaction mixture.
Side Reactions Use a milder acid catalyst or reduce the reaction temperature.Reduces the formation of ether byproducts from the alcohol.
Problem: Presence of Impurities in the Final Product

Possible Impurities and Their Removal:

Impurity Source Recommended Purification Method
Dibutylphosphinic Acid Incomplete esterification or hydrolysis of the product.Wash the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.
Excess Methanol Used in excess during the reaction.Remove under reduced pressure using a rotary evaporator.
Ether Byproducts Side reaction of the alcohol catalyst.Fractional distillation can separate the desired ester from lower or higher boiling point ethers.
Dibutylphosphine Oxide Oxidation of phosphinite starting material (in Michaelis-Arbuzov).Column chromatography on silica gel.

Experimental Protocols

Key Experiment: Esterification of Dibutylphosphinic Acid

Objective: To synthesize this compound via Fischer esterification of dibutylphosphinic acid.

Materials:

  • Dibutylphosphinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dibutylphosphinic acid and an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Dibutylphosphinic Acid + Methanol Catalyst H₂SO₄ (cat.) Reflux Heat to Reflux Catalyst->Reflux Evaporation Remove Excess Methanol Reflux->Evaporation Extraction Dissolve in Organic Solvent & Wash with NaHCO₃/Brine Evaporation->Extraction Drying Dry with MgSO₄ Extraction->Drying Purify Vacuum Distillation or Column Chromatography Drying->Purify Product Pure Methyl Dibutylphosphinate Purify->Product

Caption: Experimental workflow for the synthesis of this compound via esterification.

Side_Reactions cluster_esterification Esterification Route cluster_michaelis_arbuzov Michaelis-Arbuzov Route cluster_common Common Side Reaction Synthesis Synthesis of this compound Incomplete_Reaction Incomplete Reaction (Residual Dibutylphosphinic Acid) Synthesis->Incomplete_Reaction Ether_Formation Ether Formation (from Methanol) Synthesis->Ether_Formation Oxidation Oxidation of Phosphinite (Dibutylphosphine Oxide) Synthesis->Oxidation Hydrolysis Hydrolysis of Product (Dibutylphosphinic Acid) Synthesis->Hydrolysis

Caption: Common side reactions in the synthesis of this compound.

Optimizing reaction conditions for catalysis with methyl dibutylphosphinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of phosphine ligands in catalysis. While the initial query specified "methyl dibutylphosphinate," the broader and more extensively documented area of catalysis involves the use of phosphine ligands, particularly in palladium-catalyzed cross-coupling reactions. This guide focuses on these widely used phosphine ligands to provide relevant and practical troubleshooting advice. It is possible that this compound may serve as a precursor or reagent in the synthesis of such ligands.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions where phosphine ligands are used?

A1: Phosphine ligands are crucial in a variety of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. The most prominent examples include:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between an organoboron compound and an organohalide.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between an amine and an aryl halide.[1][2][3]

  • Heck Reaction: Formation of a carbon-carbon bond between an alkene and an aryl halide.

  • Negishi Coupling: Formation of a carbon-carbon bond between an organozinc compound and an organohalide.

  • Stille Coupling: Formation of a carbon-carbon bond between an organotin compound and an organohalide.

Q2: How do I select the appropriate phosphine ligand for my reaction?

A2: Ligand selection is critical for the success of a cross-coupling reaction. The choice depends on the specific substrates and the type of transformation. Generally, bulky and electron-rich phosphine ligands are effective as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4][5] For instance, dialkylbiaryl phosphine ligands like SPhos and XPhos are known to be highly active for a broad range of substrates in Suzuki-Miyaura and Buchwald-Hartwig reactions.[5]

Q3: What is the optimal ligand-to-palladium ratio?

A3: The optimal ligand-to-palladium (L:Pd) ratio can vary, but a common starting point for monodentate phosphine ligands is between 1:1 and 2:1. High ligand-to-palladium ratios can sometimes inhibit the reaction.[6] It is advisable to screen a small range of L:Pd ratios during reaction optimization.

Q4: How do the base and solvent affect the reaction outcome?

A4: The choice of base and solvent is highly interdependent and crucial for reaction efficiency. The base is required to activate one of the coupling partners (e.g., the amine in Buchwald-Hartwig amination or the organoboron species in Suzuki-Miyaura coupling). Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The solvent must be compatible with the chosen base and substrates. Aprotic polar solvents like dioxane, toluene, and THF are frequently used.

Q5: At what temperature should I run my reaction?

A5: Reaction temperatures can range from room temperature to high temperatures (e.g., >100 °C). Many modern catalyst systems with bulky phosphine ligands are active at or near room temperature.[5] However, for less reactive substrates, such as aryl chlorides, heating is often necessary.[5] It is recommended to start at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Causes & Solutions

  • Inactive Catalyst:

    • Is the palladium precursor appropriate? Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors.

    • Is the phosphine ligand air-sensitive? Many phosphine ligands are prone to oxidation. Ensure they are handled under an inert atmosphere (e.g., nitrogen or argon).

    • Was the catalyst pre-formed? In some cases, pre-forming the active catalyst by stirring the palladium precursor and the ligand together in the solvent for a short period before adding the substrates can improve results.

  • Incorrect Reaction Conditions:

    • Is the base strong enough? For some reactions, a stronger base like NaOtBu or K₃PO₄ is required.

    • Is the solvent appropriate? The solvent should be anhydrous and deoxygenated. Traces of water or oxygen can deactivate the catalyst.

    • Is the temperature optimal? If no reaction is observed at a lower temperature, gradually increase the temperature.

  • Substrate Issues:

    • Are the substrates pure? Impurities in the starting materials can poison the catalyst.

    • Is the halide or leaving group appropriate? The reactivity of aryl halides generally follows the trend I > Br > Cl. For aryl chlorides, more specialized and highly active catalyst systems are often needed.[5]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Potential Causes & Solutions

  • High Temperature: Prolonged heating at high temperatures can lead to the decomposition of the palladium catalyst into palladium black. Try running the reaction at a lower temperature for a longer time.

  • Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation and decomposition. Ensure the L:Pd ratio is appropriate.

  • Presence of Oxygen: Traces of oxygen can lead to the oxidation and decomposition of the Pd(0) active species. Ensure the reaction is performed under strictly anaerobic conditions.

Issue 3: Formation of Side Products

Potential Causes & Solutions

  • Homocoupling of the Organoboron Reagent (in Suzuki-Miyaura Coupling): This can occur if the reaction conditions are too harsh or if the oxidative addition of the aryl halide is slow. Try using a milder base or running the reaction at a lower temperature.

  • Protodeboronation of the Organoboron Reagent (in Suzuki-Miyaura Coupling): This is the cleavage of the C-B bond by a proton source. Ensure the use of an anhydrous solvent and a suitable base.

  • Hydrodehalogenation of the Aryl Halide: This side reaction can be promoted by certain bases and solvents. Screening different bases and solvents may be necessary.

Quantitative Data Summary

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideArylboronic AcidPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001898
22-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)Dioxane801295
31-Chloro-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (1.5)RuPhos (3)K₂CO₃ (2)THFRT2492

Table 2: Optimized Conditions for Buchwald-Hartwig Amination

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholinePd(OAc)₂ (1)BrettPhos (2)NaOtBu (1.2)Toluene80499
21-Chloro-4-cyanobenzeneAnilinePd₂(dba)₃ (0.5)XPhos (1.5)K₃PO₄ (1.5)Dioxane1002494
32-Bromopyridinen-HexylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.4)Toluene1101291

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the aryl halide (1 equivalent) and the arylboronic acid (1.2 equivalents).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for a Buchwald-Hartwig Amination Reaction
  • To an oven-dried Schlenk tube with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., BrettPhos, 2 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the base (e.g., NaOtBu, 1.2 equivalents).

  • Add the aryl halide (1 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring for the required time (e.g., 4 hours).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Fails (Low Yield/No Product) check_catalyst Check Catalyst Components (Pd Source, Ligand Integrity) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_substrates Verify Substrate Purity and Reactivity start->check_substrates catalyst_ok Catalyst OK? check_catalyst->catalyst_ok conditions_ok Conditions OK? check_conditions->conditions_ok substrates_ok Substrates OK? check_substrates->substrates_ok catalyst_ok->conditions_ok Yes adjust_catalyst Use Fresh Catalyst/ Inert Atmosphere Handling catalyst_ok->adjust_catalyst No conditions_ok->substrates_ok Yes adjust_conditions Screen Bases, Solvents, and Temperature conditions_ok->adjust_conditions No purify_substrates Purify Starting Materials substrates_ok->purify_substrates No rerun_reaction Re-run Experiment substrates_ok->rerun_reaction Yes adjust_catalyst->rerun_reaction adjust_conditions->rerun_reaction purify_substrates->rerun_reaction

Caption: A general workflow for troubleshooting failed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X L₂ oxidative_addition->pd_intermediate1 Ar-X transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-Ar' L₂ transmetalation->pd_intermediate2 Ar'-B(OR)₂ reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Ar-Ar' Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X L oxidative_addition->pd_intermediate1 Ar-X amine_coordination Amine Coordination pd_intermediate1->amine_coordination pd_intermediate2 [Ar-Pd(II)(HNR₂)-L]⁺X⁻ amine_coordination->pd_intermediate2 HNR₂ deprotonation Deprotonation pd_intermediate2->deprotonation pd_intermediate3 Ar-Pd(II)-NR₂ L deprotonation->pd_intermediate3 -HX reductive_elimination Reductive Elimination pd_intermediate3->reductive_elimination reductive_elimination->pd0 Ar-NR₂

References

Stability issues of methyl dibutylphosphinate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of methyl dibutylphosphinate under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

This compound, like other phosphinates, is susceptible to hydrolysis under both acidic and basic conditions. This chemical breakdown can impact the integrity and concentration of the compound in your experiments, leading to inaccurate results. The core stability issue is the cleavage of the P-O-C linkage, resulting in the formation of dibutylphosphinic acid and methanol.

Q2: What is the general mechanism of degradation for this compound under acidic and basic conditions?

Under acidic conditions, the hydrolysis of methyl dialkylphosphinates typically proceeds through a mechanism where water is involved in the rate-determining step, and cleavage of the carbon-oxygen bond occurs (AAl2 mechanism)[1]. In contrast, alkaline hydrolysis is influenced by several factors including the leaving group's ability, the stability of the resulting intermediate, the solvent, pH, and temperature[1].

Q3: What factors can influence the rate of hydrolysis of this compound?

The rate of hydrolysis is not static and can be influenced by several experimental parameters. Understanding these factors is crucial for maintaining the stability of this compound in your work.

FactorEffect on Hydrolysis Rate under Acidic ConditionsEffect on Hydrolysis Rate under Basic Conditions
pH Rate increases with decreasing pH (higher acid concentration). Optimal rates for some phosphinates have been observed at specific strong acid concentrations, with a decrease in rate at very high acid molarity[1].Rate increases with increasing pH (higher base concentration)[1].
Temperature Higher temperatures significantly increase the rate of hydrolysis.Higher temperatures significantly increase the rate of hydrolysis[1].
Solvent The solvent system can influence the reaction rate. For instance, using a dioxane-water mixture has been noted in studies of acid-catalyzed hydrolysis to ensure homogeneity[1].The polarity of the solvent can affect the rate of alkaline hydrolysis[1].
Steric Hindrance Polar and steric effects have been observed to have less influence on acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis[1].The structure of the alkyl groups can influence the rate of hydrolysis.

Troubleshooting Guide

Issue: I am observing a decrease in the concentration of this compound in my acidic stock solution over time.

  • Potential Cause: Acid-catalyzed hydrolysis is likely occurring. The acidic environment is promoting the breakdown of your compound.

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental protocol allows, consider preparing the stock solution at a less acidic pH.

    • Temperature Control: Store the stock solution at a lower temperature (e.g., 4°C or -20°C) to significantly slow down the rate of hydrolysis.

    • Fresh Preparation: Prepare fresh stock solutions more frequently to minimize the impact of degradation over time.

    • Solvent Choice: Evaluate if a different solvent system could be used that may reduce the rate of hydrolysis.

Issue: My experimental results are inconsistent when using a basic buffer system containing this compound.

  • Potential Cause: Base-catalyzed hydrolysis is likely degrading your compound, leading to variability in the effective concentration.

  • Troubleshooting Steps:

    • pH Optimization: Determine the highest pH at which this compound remains stable for the duration of your experiment. It may be necessary to work at a lower pH if the protocol allows.

    • Reaction Time: Minimize the time that this compound is exposed to the basic conditions.

    • Temperature Reduction: Perform the experiment at the lowest feasible temperature to reduce the rate of degradation.

    • Control Experiments: Include a control sample of this compound in the basic buffer for the same duration as your experiment to quantify the extent of degradation.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of this compound

This protocol provides a general method for the hydrolysis of a phosphinate ester using hydrochloric acid, a common procedure in the preparation of phosphinic acids[1].

  • Reaction Setup: To 1.0 mmol of this compound in a round-bottom flask, add 4 mL of concentrated hydrochloric acid (e.g., 6 M HCl).

  • Reflux: Heat the mixture to reflux and maintain this temperature for 5-6 hours[1]. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess hydrochloric acid and water can be removed by distillation under reduced pressure.

  • Drying: The resulting dibutylphosphinic acid can be further dried by azeotropic distillation with toluene to remove residual water.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis of this compound

This protocol outlines a typical procedure for the hydrolysis of a phosphinate ester under alkaline conditions.

  • Reaction Setup: Dissolve 1.0 mmol of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO if needed for solubility). Add 2.2 equivalents of sodium hydroxide (NaOH)[1].

  • Heating: Heat the reaction mixture to 80°C and stir for 6-12 hours[1]. Monitor the reaction progress using an appropriate analytical method.

  • Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize it with an appropriate acid (e.g., HCl).

  • Extraction: Extract the product, dibutylphosphinic acid, with a suitable organic solvent.

  • Purification: The combined organic layers can be washed, dried, and the solvent evaporated to yield the final product.

Visualizations

StabilityFactors cluster_acidic Acidic Conditions cluster_basic Basic Conditions Acid_pH Low pH Hydrolysis Increased Hydrolysis (Degradation) Acid_pH->Hydrolysis Acid_Temp High Temperature Acid_Temp->Hydrolysis Acid_Solvent Solvent System Acid_Solvent->Hydrolysis Base_pH High pH Base_pH->Hydrolysis Base_Temp High Temperature Base_Temp->Hydrolysis Base_Solvent Solvent System Base_Solvent->Hydrolysis Leaving_Group Leaving Group Ability Leaving_Group->Hydrolysis MethylDibutylphosphinate This compound Stability

References

Preventing oxidation of methyl dibutylphosphinate during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of methyl dibutylphosphinate to prevent oxidation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from colorless to yellow, increased viscosity). Oxidation of the phosphinate group.1. Immediately test the purity of the material using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. 2. If oxidized, consider purification by vacuum distillation if feasible. 3. Review storage conditions to ensure they align with recommended practices.
Inconsistent experimental results or decreased product yield. Degradation of this compound due to oxidation or hydrolysis.1. Verify the integrity of the storage container seal. 2. Ensure the storage environment is consistently cool, dry, and dark. 3. Analyze the material for the presence of degradation products.
Precipitate formation in the stored sample. Possible hydrolysis leading to the formation of dibutylphosphinic acid or other insoluble byproducts.1. Separate the liquid from the precipitate for analysis. 2. Analyze both the liquid and solid components to identify the degradation products. 3. Discard the batch if significant degradation has occurred.

Frequently Asked Questions (FAQs)

1. What are the primary causes of this compound degradation during storage?

The primary causes of degradation are oxidation and hydrolysis. Oxidation can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. Hydrolysis can occur in the presence of moisture, leading to the formation of dibutylphosphinic acid and methanol.

2. What are the ideal storage conditions to prevent the oxidation of this compound?

To minimize oxidation, this compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, well-ventilated, and away from direct sunlight and sources of heat.[1][2]

3. How can I visually inspect my sample for signs of oxidation?

A pure sample of this compound should be a clear, colorless liquid. Signs of oxidation may include a change in color to yellow or brown, an increase in viscosity, or the formation of precipitates. However, significant degradation can occur before any visual changes are apparent. Therefore, analytical testing is recommended for confirmation.

4. What analytical techniques are recommended for assessing the purity of this compound and detecting oxidation products?

The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds, including this compound and its potential oxidation or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can provide detailed structural information to confirm the identity and purity of the compound and to identify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in functional groups, such as the appearance of P=O stretching vibrations characteristic of oxidation products.

5. Are there any chemical stabilizers or antioxidants that can be added to prevent oxidation?

While specific studies on this compound are limited, hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to stabilize industrial organic chemicals against oxidation.[3][4][5] The effectiveness of these antioxidants for this compound would need to be experimentally verified for your specific application. It is crucial to ensure that any added stabilizer does not interfere with downstream experimental processes.

6. What is the expected shelf life of this compound under ideal storage conditions?

The shelf life can vary depending on the initial purity and the precise storage conditions. When stored under an inert atmosphere in a sealed, opaque container at a cool temperature, the product should remain stable for an extended period. Regular purity checks are recommended for long-term storage.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential oxidation products.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 mg/mL.

  • Instrument Parameters (Example):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze any additional peaks for potential impurities or degradation products by comparing their mass spectra to spectral libraries (e.g., NIST).

Protocol 2: Accelerated Stability Testing

Objective: To evaluate the stability of this compound under stressed conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Dispense aliquots of the this compound sample into several small, sealed vials.

  • Stress Conditions: Place the vials in an oven at an elevated temperature (e.g., 40 °C or 50 °C).[6][7]

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove a vial from the oven.

  • Analysis:

    • Allow the sample to cool to room temperature.

    • Analyze the sample using the GC-MS protocol described above to quantify the remaining percentage of this compound and identify any degradation products that have formed.

  • Data Evaluation: Plot the percentage of remaining this compound against time to determine the degradation rate at the elevated temperature. This data can be used to estimate the shelf life under normal storage conditions using the Arrhenius equation.

Factors Influencing Oxidation and Preventive Measures

Oxidation_Prevention Factors and Prevention of this compound Oxidation cluster_causes Causes of Oxidation cluster_prevention Preventive Measures Oxygen Atmospheric Oxygen MDBP This compound Oxygen->MDBP initiates Light UV/Visible Light Light->MDBP accelerates Heat Elevated Temperature Heat->MDBP accelerates Oxidation_Product Oxidized Products (e.g., Dibutylphosphinic Acid) MDBP->Oxidation_Product oxidizes to Inert_Atmosphere Store under Inert Gas (Nitrogen, Argon) Inert_Atmosphere->Oxygen displaces Opaque_Container Use Opaque Containers Opaque_Container->Light blocks Cool_Storage Store in a Cool, Dark Place Cool_Storage->Heat minimizes Antioxidants Consider Addition of Stabilizers (e.g., BHT) Antioxidants->MDBP protects

Caption: Logical workflow of oxidation causes and preventive measures.

References

Troubleshooting low catalytic activity with methyl dibutylphosphinate ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low catalytic activity in reactions utilizing methyl dibutylphosphinate and related phosphinate ligands.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low catalytic activity when using this compound ligands?

Low catalytic activity can stem from several factors, broadly categorized as:

  • Ligand Quality: Impurities in the ligand, or its degradation over time, can poison the catalyst.

  • Catalyst Formation and Activation: Improper preparation of the active catalytic species is a frequent issue. This can be due to the choice of metal precursor or inefficient activation.[1][2]

  • Reaction Conditions: The choice of solvent, base, temperature, and concentration are critical and often need to be optimized for a specific transformation.[3][4][5]

  • Catalyst Deactivation: The active catalyst may be unstable under the reaction conditions, leading to decomposition or the formation of inactive species.[6][7]

Q2: How can I assess the purity of my this compound ligand?

The most effective method is ³¹P NMR spectroscopy. A pure sample of this compound should show a single, sharp signal at a characteristic chemical shift. The presence of other signals, particularly in the region corresponding to phosphine oxides or phosphonic acids, indicates impurity or degradation. Other useful techniques include ¹H and ¹³C NMR, mass spectrometry, and elemental analysis for comprehensive characterization.[8][9]

Q3: What are the key reaction parameters I should focus on for optimization?

For cross-coupling reactions, the following parameters have the most significant impact on catalytic activity:

  • Solvent: Solvent polarity and coordinating ability can dramatically affect reaction rates.[3] Ethereal solvents like THF or dioxane are common, but a screen of solvents is recommended.

  • Base: The strength and nature of the base are crucial. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) for Suzuki couplings, or alkoxides (e.g., NaOtBu, KOtBu) for Buchwald-Hartwig aminations.[5]

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. It's essential to find the optimal balance.

  • Catalyst Loading: Using an insufficient amount of catalyst will result in low conversion. Conversely, excessively high loading is inefficient and can sometimes lead to side reactions. A loading screen is often necessary.[5]

Q4: How should I prepare my palladium catalyst for the reaction?

You can either use a pre-formed, well-defined palladium precatalyst or generate the active catalyst in-situ.

  • In-situ Preparation: This involves mixing the this compound ligand with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ directly in the reaction vessel. This method is flexible but can sometimes lead to less reproducible results if not performed carefully.

  • Precatalysts: Using commercially available or synthesized palladacycle precatalysts can provide more consistent results as they offer a 1:1 ligand-to-metal ratio and often have improved stability and ease of activation.[1][2][10][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Very low or no product formation.

Question: My reaction shows almost no conversion to the desired product. Where should I start troubleshooting?

Answer: When facing a complete lack of reactivity, it's crucial to systematically verify each component and step of your experimental setup. The issue likely lies with a fundamental component of the catalytic system.

Potential Causes & Recommended Actions:

  • Inactive Catalyst: The active LPd(0) species may not be forming.

    • Action: If preparing the catalyst in-situ from a Pd(II) source like Pd(OAc)₂, ensure your conditions facilitate reduction to Pd(0). Some reactions require a reducing agent or are initiated by the organometallic reagent itself. Consider switching to a Pd(0) source like Pd₂(dba)₃ or using a well-defined precatalyst.[1][2]

  • Ligand Degradation: Phosphinate ligands can be sensitive to air and moisture, leading to oxidation to the corresponding phosphine oxide, which is catalytically inactive.

    • Action: Check the purity of your ligand using ³¹P NMR. Store ligands under an inert atmosphere (Argon or Nitrogen) and handle them using proper Schlenk techniques. See Protocol 1 for purity assessment.

  • Incorrect Base or Solvent: The chosen base may be too weak, or the solvent may be inappropriate for the reaction.

    • Action: Consult literature for analogous reactions. Perform a small-scale screen of different bases and solvents. The coordinating ability of the solvent can significantly impact catalyst activity.[3]

Logical Troubleshooting Workflow

G Start Low / No Catalytic Activity Check_Purity Verify Ligand Purity (³¹P NMR) Start->Check_Purity Check_Catalyst Assess Catalyst Preparation Method Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Solvent, Base) Start->Check_Conditions Impure Impurity Detected? Check_Purity->Impure InSitu In-situ or Pre-catalyst? Check_Catalyst->InSitu Conditions_OK Conditions Appropriate? Check_Conditions->Conditions_OK Impure->Check_Catalyst No Purify Purify or Replace Ligand Impure->Purify Yes Switch_Precursor Switch Pd Source (e.g., Pd(0) or Pre-catalyst) InSitu->Switch_Precursor In-situ Use_Precatalyst Use Well-Defined Pre-catalyst InSitu->Use_Precatalyst Pre-catalyst Screen_Conditions Screen Solvents & Bases Conditions_OK->Screen_Conditions No Success Activity Restored Conditions_OK->Success Yes Purify->Success Switch_Precursor->Success Use_Precatalyst->Check_Conditions Screen_Conditions->Success

Caption: A flowchart for troubleshooting low catalytic activity.

Issue 2: Reaction starts but stalls or gives low yield.

Question: My reaction proceeds initially but stops before completion, resulting in a low isolated yield. What could be the cause?

Answer: This common problem often points towards catalyst deactivation or suboptimal reaction conditions that are insufficient to drive the reaction to completion.

Potential Causes & Recommended Actions:

  • Catalyst Deactivation: The active catalyst may have a limited lifetime under the reaction conditions.

    • Action: Lowering the reaction temperature may improve catalyst stability, though it will also slow the reaction rate. Ensure rigorous exclusion of air and moisture, as oxygen can degrade phosphine ligands and deactivate the palladium center.

  • Sub-optimal Reagent Concentration or Catalyst Loading: The reaction may be too dilute, or the catalyst loading may be insufficient for full conversion.

    • Action: Increase the concentration of your reactants. Perform an optimization screen for catalyst loading. A higher loading may be required for challenging substrates.[5]

  • Inhibitory Byproducts: A byproduct of the reaction could be inhibiting the catalyst.

    • Action: This can be difficult to diagnose without mechanistic studies. However, ensuring efficient stirring and maintaining a homogeneous reaction mixture can sometimes mitigate these effects.

Data Presentation: Effect of Solvent and Base on Yield

The following table, adapted from studies on related phosphine-ligated systems, illustrates the critical impact of solvent and base choice on product yield in cross-coupling reactions.

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂L1K₂CO₃Toluene8025
2Pd(OAc)₂L1K₂CO₃Dioxane8055
3Pd(OAc)₂L1Cs₂CO₃ Dioxane8085
4Pd(OAc)₂L1K₃PO₄Dioxane8078
5Pd₂(dba)₃L1Cs₂CO₃THF 6592
  • Data is illustrative for a generic biarylphosphine ligand (L1) and demonstrates common optimization trends.[3][5]

Simplified Catalytic Cycle: Suzuki Coupling

G cluster_0 Catalytic Cycle LnPdn L-Pd(0) OxAdd L-Pd(II)(Ar)(X) LnPdn->OxAdd Oxidative Addition (Ar-X) Transmetal L-Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) Transmetal->LnPdn Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Caption: A simplified diagram of a palladium-catalyzed Suzuki coupling cycle.

Experimental Protocols

Protocol 1: Ligand Purity Assessment by ³¹P NMR

Objective: To determine the purity of a this compound sample and identify the presence of common phosphorus-containing impurities.

Methodology:

  • Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh approximately 10-20 mg of the this compound ligand into an NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Ensure the solvent is anhydrous.

  • Cap the NMR tube securely. If handled outside a glovebox, flush the headspace with argon or nitrogen before capping.

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 5 seconds to ensure accurate integration if quantitative analysis is desired.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Set the chemical shift of the main product peak to its known value.

    • Integrate all signals in the spectrum. The presence of a single peak indicates high purity.

    • Common impurities like the corresponding phosphine oxide will appear at a different chemical shift (typically downfield). The relative integration of the impurity peak corresponds to its molar percentage.

Protocol 2: General Procedure for In-Situ Catalyst Preparation and a Cross-Coupling Reaction

Objective: To provide a general workflow for setting up a cross-coupling reaction using in-situ catalyst generation.

Methodology:

  • Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk flask or reaction vial. Seal the vessel with a septum and cool under a stream of argon or nitrogen.

  • Reagent Addition (Solids): In the glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the this compound ligand (typically 2.2-2.5 mol%), the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent and Liquid Reagent Addition: Seal the vessel, remove it from the glovebox (if used), and place it on a stirrer plate. Add the degassed solvent via syringe. If one of the reagents is a liquid, add it at this stage.

  • Degassing (Optional but Recommended): To ensure the removal of all dissolved oxygen, subject the reaction mixture to three cycles of "freeze-pump-thaw" or bubble argon through the solution for 15-20 minutes.

  • Reaction: Place the vessel in a pre-heated oil bath or heating block and stir at the desired temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe under inert atmosphere) at regular intervals and analyzing them by GC, LC-MS, or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent, and wash with water or brine to remove the inorganic salts. Proceed with standard purification procedures (e.g., column chromatography).

Experimental Workflow Diagram

G cluster_0 Preparation (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add Solids: - Pd Source - Ligand - Substrates - Base B 2. Add Degassed Solvent A->B C 3. Heat and Stir under Inert Gas B->C D 4. Monitor Progress (TLC, GC, LC-MS) C->D E 5. Quench & Aqueous Wash D->E F 6. Dry Organic Layer E->F G 7. Purify (e.g., Chromatography) F->G

Caption: A typical workflow for a cross-coupling reaction.

References

Navigating the Scale-Up of Methyl Dibutylphosphinate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, scaling up chemical reactions from the laboratory bench to pilot or production scale is a critical and often challenging phase. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered when scaling up reactions involving methyl dibutylphosphinate. The information is presented in a practical question-and-answer format to facilitate problem-solving during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up reactions with this compound?

A1: Scaling up reactions involving this compound often presents challenges related to:

  • Heat Transfer: Exothermic reactions can lead to localized hotspots and potential runaway reactions in large vessels where the surface-area-to-volume ratio is reduced.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants, especially those with differing viscosities, becomes more difficult in larger reactors, potentially leading to lower yields and increased byproduct formation.

  • Reaction Kinetics: The reaction profile and kinetics observed at the lab scale may not directly translate to a larger scale due to the aforementioned heat and mass transfer limitations.

  • Purification: The removal of impurities and byproducts, such as inorganic salts from certain synthesis routes, can be more complex and require different techniques at an industrial scale.

  • Safety: Handling larger quantities of organophosphorus compounds and potentially hazardous reagents necessitates more stringent safety protocols and containment measures.

Q2: How can I mitigate the risks of a runaway reaction during scale-up?

A2: To mitigate the risk of a runaway reaction, consider the following:

  • Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the reaction's heat flow and determine the maximum heat release rate.

  • Controlled Addition: Implement a controlled, gradual addition of the limiting reagent to manage the rate of the exothermic reaction.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction.

  • Dilution: Using an appropriate solvent can help to manage the reaction concentration and act as a heat sink.

Q3: What are the likely byproducts in the synthesis of this compound and how do they change with scale?

A3: Common synthesis routes for phosphinates can generate byproducts that may become more prevalent at a larger scale. For instance, in a Grignard-based synthesis, incomplete reaction or side reactions can lead to the formation of phosphinous acids or other organophosphorus impurities. The challenges in maintaining uniform temperature and reactant concentrations at scale can exacerbate the formation of these byproducts.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield After Scale-Up Inefficient Mixing- Increase agitation speed.- Evaluate the impeller design for the specific reactor geometry and fluid properties.- Consider the use of baffles to improve mixing.
Poor Temperature Control- Implement a more robust temperature control system.- Use a jacketed reactor with a suitable heat transfer fluid.- Slow down the addition rate of reagents.
Mass Transfer Limitations- Increase agitation to improve the interface between phases in heterogeneous reactions.- Consider a different solvent to improve solubility.
Product Purity Issues Increased Byproduct Formation- Re-evaluate and optimize reaction parameters (temperature, concentration, stoichiometry) at the pilot scale.- Analyze for common byproducts and adjust conditions to minimize their formation.
Inefficient Purification- Develop a scalable purification method (e.g., crystallization, distillation, or column chromatography suitable for large quantities).- For salt removal, consider filtration or extraction methods appropriate for the scale.
Reaction Stalls or is Incomplete Poor Reactant Distribution- Ensure proper subsurface addition of reagents to avoid localized high concentrations.- Verify that the mixing is sufficient to keep all reactants in suspension or solution.

Experimental Protocols

While a specific, validated industrial-scale protocol for this compound is proprietary, a representative laboratory-scale synthesis is provided below as a baseline for understanding the reaction chemistry. Scaling up this procedure would require careful consideration of the principles outlined in this guide.

Laboratory-Scale Synthesis of a Dialkylphosphinate (Illustrative Example)

This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions and safety procedures.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suitable Grignard reagent (e.g., butylmagnesium chloride) in an appropriate solvent (e.g., THF).

  • Reactant Addition: The flask is cooled in an ice bath. A solution of dichloromethylphosphine in the same solvent is added dropwise from the dropping funnel while maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS or ³¹P NMR).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Visualizations

Scale_Up_Workflow cluster_0 Laboratory Scale cluster_1 Pilot Scale cluster_2 Production Scale lab_dev Reaction Development lab_opt Parameter Optimization lab_dev->lab_opt lab_ana Analytical Method Dev. lab_opt->lab_ana pilot_design Process Design lab_ana->pilot_design Data Transfer pilot_scaleup Scale-Up Studies pilot_design->pilot_scaleup pilot_safety Safety Assessment pilot_scaleup->pilot_safety prod_tech Technology Transfer pilot_safety->prod_tech Process Transfer prod_man Manufacturing prod_tech->prod_man prod_qc Quality Control prod_man->prod_qc

Caption: A generalized workflow for scaling up a chemical reaction.

Troubleshooting_Yield start Low Yield After Scale-Up q1 Is the reaction exothermic? start->q1 a1_yes Improve Heat Transfer: - Enhance cooling capacity - Slow reagent addition q1->a1_yes Yes q2 Are reactants fully miscible? q1->q2 No a2_no Improve Mixing: - Increase agitation speed - Change impeller type q2->a2_no No a2_yes Investigate Kinetics: - Check for side reactions - Analyze for impurities q2->a2_yes Yes

Caption: A decision tree for troubleshooting low yield during scale-up.

Technical Support Center: Purification of Methyl Dibutylphosphinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of methyl dibutylphosphinate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesized via a Grignard reaction?

A1: When synthesizing this compound using a Grignard reagent (e.g., methylmagnesium chloride) and dibutyl phosphonite chloride, a primary inorganic impurity is magnesium chloride (MgCl₂).[1][2] This salt is formed as a byproduct of the reaction. Other potential impurities can include unreacted starting materials, such as dibutyl phosphonite chloride, and byproducts formed from side reactions or solvent degradation.

Q2: What is the recommended general method for removing inorganic salt impurities from the this compound reaction mixture?

A2: A common and effective method is a low-temperature brine wash.[1][2] This involves adding a chilled aqueous solution of a salt, such as sodium chloride or magnesium chloride, to the reaction mixture. The low temperature helps to precipitate the inorganic salts (like MgCl₂) as hydrates, which can then be removed by filtration.

Q3: What level of purity can be expected after purification?

A3: Following a brine wash and subsequent vacuum distillation, a purity of 96% or higher, as determined by Gas Chromatography (GC), has been reported for dibutyl methylphosphonite (an alternative name for this compound).[1]

Q4: Can vacuum distillation alone be used for purification?

A4: Vacuum distillation is a crucial step for purifying this compound by separating it from less volatile or non-volatile impurities.[1][3] However, for reactions that produce significant amounts of inorganic salts, a preliminary purification step like a brine wash is highly recommended to prevent fouling of the distillation apparatus and to achieve higher final purity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Purity (<95%) After Distillation Incomplete removal of inorganic salts.Ensure the brine wash is performed at the recommended low temperature (-20°C to -15°C) to maximize the precipitation of magnesium chloride.[1] Consider a second brine wash if the initial salt concentration is very high.
Co-distillation of impurities with similar boiling points.Optimize the vacuum distillation conditions. Use a fractionating column to improve separation efficiency. Ensure the vacuum is stable and the collection temperature range is narrow.
Solidification or High Viscosity in the Distillation Flask Presence of residual inorganic salts.The reaction mixture should be filtered thoroughly after the brine wash to remove all precipitated solids before distillation.[1]
Thermal decomposition of the product.Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high.
Low Yield of Purified Product Product loss during the brine wash.Ensure proper phase separation after the brine wash. The aqueous phase can be extracted with an appropriate organic solvent (e.g., toluene) to recover any dissolved product.[2]
Inefficient distillation.Check for leaks in the vacuum distillation setup. Ensure the condenser is functioning efficiently to prevent loss of volatile product.
Product Appears Cloudy or Contains Particulates Incomplete filtration after the brine wash.Use a finer filter paper or a filter aid (e.g., celite) to ensure all fine solid particles are removed before distillation.
Contamination from the distillation apparatus.Ensure all glassware is thoroughly cleaned and dried before use.

Quantitative Data Summary

The following table summarizes the reported purity of dibutyl methylphosphonite after purification.

Purification Method Reported Purity (GC) Reference
Low-temperature magnesium chloride solution wash followed by reduced pressure distillation.96%[1]

Experimental Protocols

Protocol 1: Purification of this compound by Low-Temperature Brine Wash and Vacuum Distillation [1][2]

This protocol is adapted from the synthesis of dibutyl methylphosphonite.

Materials:

  • Crude this compound reaction mixture (containing magnesium chloride) in an organic solvent (e.g., tetrahydrofuran).

  • 25% aqueous magnesium chloride solution, pre-chilled to approximately -15°C.

  • Hexadecyltributylammonium bromide (optional, as a phase-transfer catalyst).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Filtration apparatus (e.g., Buchner funnel and flask).

  • Vacuum distillation setup with a fractionating column.

Procedure:

  • Cooling the Reaction Mixture: Cool the crude reaction mixture containing this compound and magnesium chloride to a temperature between -20°C and -15°C in a reaction vessel equipped with a stirrer.

  • Brine Wash: While maintaining the low temperature, slowly add the pre-chilled 25% magnesium chloride solution to the reaction mixture with vigorous stirring. A solid precipitate of magnesium chloride hydrate should form. An optional phase-transfer catalyst, such as hexadecyltributylammonium bromide, can be added to facilitate the process.

  • Filtration: Filter the cold mixture to remove the precipitated solids.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Allow the layers to separate and collect the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the drying agent by filtration and then remove the bulk of the solvent using a rotary evaporator.

  • Vacuum Distillation: Transfer the concentrated crude product to a distillation flask. Assemble a vacuum distillation apparatus. Distill the liquid under reduced pressure, collecting the fraction at the appropriate boiling point and pressure (e.g., 70-80°C / 50 mmHg for dibutyl methylphosphonite).[1]

Visualizations

experimental_workflow start Crude this compound (in THF, with MgCl2) cool Cool to -20°C to -15°C start->cool add_brine Add Chilled 25% MgCl2 Solution cool->add_brine precipitate Precipitation of MgCl2 Hydrate add_brine->precipitate filter1 Filtration precipitate->filter1 separate Phase Separation (Collect Organic Layer) filter1->separate dry Dry with Na2SO4 separate->dry filter2 Filtration dry->filter2 evaporate Solvent Removal (Rotary Evaporator) filter2->evaporate distill Vacuum Distillation (e.g., 70-80°C / 50 mmHg) evaporate->distill product Pure this compound (≥96% Purity) distill->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_salts Salt Removal Issues cluster_distillation Distillation Issues start Low Purity (<95%) check_salts Check for Residual Salts start->check_salts Possible Cause check_distillation Review Distillation Parameters start->check_distillation Possible Cause temp_issue Incorrect Wash Temperature? check_salts->temp_issue filtration_issue Inefficient Filtration? check_salts->filtration_issue bp_issue Incorrect Boiling Point Fraction? check_distillation->bp_issue vacuum_issue Unstable Vacuum? check_distillation->vacuum_issue solution1 Solution: Ensure -20°C to -15°C during brine wash. temp_issue->solution1 solution2 Solution: Use finer filter or filter aid. filtration_issue->solution2 solution3 Solution: Optimize fraction collection range. bp_issue->solution3 solution4 Solution: Check for leaks in the system. vacuum_issue->solution4

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Methyl Dibutylphosphinate & Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of methyl dibutylphosphinate and related organophosphorus compounds. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation, with a focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for a reaction involving this compound?

A1: The choice of solvent is crucial and should be based on several factors:

  • Reagent Solubility: Ensure that this compound and all other reactants are sufficiently soluble in the chosen solvent to allow for a homogeneous reaction mixture.

  • Reaction Compatibility: The solvent should be inert and not react with any of the starting materials, intermediates, or the final product. For instance, in Grignard reactions for synthesis, aprotic solvents like tetrahydrofuran (THF) are used to prevent quenching of the Grignard reagent.[1]

  • Reaction Temperature: The solvent's boiling point must be compatible with the desired reaction temperature.

  • Post-Reaction Work-up and Purification: Consider how the solvent will be removed after the reaction. A solvent with a lower boiling point is easier to remove by evaporation. Also, consider the solvent's miscibility with other solvents used in extraction and purification steps. For example, after a reaction, the mixture might be treated with a brine solution, and the product extracted into an organic solvent.[1][2]

Q2: How does solvent polarity affect the performance of reactions with this compound?

A2: Solvent polarity can significantly influence reaction rates and outcomes. Polar aprotic solvents can be effective in dissolving polar reagents and stabilizing charged intermediates, which can accelerate certain reaction types. Nonpolar solvents are suitable for reactions involving nonpolar reactants. The principle of "like dissolves like" is a useful starting point for solvent selection.[3] The choice between polar and nonpolar solvents can also affect product purification, for instance, in flash chromatography where a gradient of solvents with increasing polarity is often used to separate compounds.[2]

Q3: What are the recommended storage and handling conditions for this compound, and how does solvent choice relate to this?

A3: this compound and similar organophosphorus compounds should be stored in original, tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5][6] When preparing solutions, the chosen solvent should be dry and free of impurities that could degrade the phosphinate. For long-term storage of solutions, it is important to choose a solvent in which the compound is stable and to protect the solution from moisture and air.

Troubleshooting Guide

Q4: My reaction yield is consistently low. Could the solvent be the problem?

A4: Yes, the solvent is a common factor in low reaction yields. Here are a few troubleshooting steps to consider:

  • Check for Solvent Impurities: Water or other reactive impurities in the solvent can consume reagents or catalyze side reactions. Using anhydrous solvents, especially for moisture-sensitive reactions like those involving Grignard reagents, is critical.[1]

  • Ensure Complete Dissolution: If reactants are not fully dissolved, the reaction will be heterogeneous and likely slow and incomplete. Try a different solvent in which all reactants are more soluble, or consider gentle heating if the reactants are thermally stable.

  • Solvent-Reagent Incompatibility: The solvent may be reacting with your reagents. Review the chemical compatibility of your solvent with all components of the reaction mixture.

Q5: I am having difficulty purifying my product after a reaction with this compound. What role could the solvent play?

A5: Solvent choice is critical for successful purification.

  • Distillation: If you are purifying by distillation, a reaction solvent with a boiling point very different from your product will make separation easier.[1][2] If the boiling points are too close, it will be difficult to remove the solvent without losing the product.

  • Chromatography: In flash chromatography, the polarity of the solvent system is key. If the product is not separating from byproducts, you may need to adjust the solvent system. A common approach is to start with a nonpolar solvent like hexanes and gradually add a more polar solvent like ethyl acetate to elute compounds with increasing polarity.[2]

  • Extraction: During aqueous work-up, if the product is not efficiently extracting into the organic layer, the chosen organic solvent may not be appropriate. Ensure the solvent has good solubility for your product and is immiscible with water. Dichloromethane and toluene are commonly used extraction solvents.[2]

Q6: I am observing inconsistent results in my analytical measurements (e.g., GC-MS). How can the solvent affect this?

A6: The solvent used to prepare samples for analysis can have a significant impact.

  • Solvent Purity: Use high-purity, HPLC, or GC-grade solvents to avoid introducing interfering peaks into your chromatogram.

  • Analyte Stability: The analyte may degrade in the chosen solvent. Ensure your compound is stable in the solvent for the duration of the sample preparation and analysis.

  • Injection Volume and Solvent Effects: The solvent can affect the vaporization and peak shape in gas chromatography. The choice of solvent and the injection volume should be optimized to achieve sharp, symmetrical peaks.[7][8]

Experimental Protocols & Data

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical experimental workflow for a reaction involving a phosphinate compound, highlighting the stages where solvent selection is critical.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Solvent_Selection Solvent Selection (Inert, Good Solubility) Reagent_Prep Reagent Preparation (Dissolution in Solvent) Solvent_Selection->Reagent_Prep Reaction_Execution Reaction Execution (Temperature Control) Reagent_Prep->Reaction_Execution Quenching Reaction Quenching Reaction_Execution->Quenching Extraction Extraction (Solvent Choice is Key) Quenching->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification_Method Purification (e.g., Chromatography, Distillation) Drying->Purification_Method Pure_Product Isolated Pure Product Purification_Method->Pure_Product

Caption: Generalized experimental workflow for phosphinate reactions.

Troubleshooting Solvent-Related Issues

This flowchart provides a logical approach to diagnosing experimental problems that may be related to solvent choice.

Caption: Troubleshooting flowchart for solvent-related issues.

Solvent Suitability Summary

The following table summarizes the suitability of various common organic solvents for different applications involving organophosphorus compounds, based on information inferred from synthesis and purification procedures.

SolventPolarityBoiling Point (°C)SynthesisPurification (Chromatography)Extraction
Tetrahydrofuran (THF) Polar Aprotic66Excellent (especially for Grignard reactions)[1]Good (as a polar component)Not Ideal (miscible with water)
Toluene Nonpolar111Good (for reactions requiring higher temperatures)Good (as a nonpolar component)Excellent[2]
Dichloromethane Polar Aprotic40FairGood (as a mid-polarity solvent)Excellent[2]
Ethyl Acetate Polar Aprotic77FairExcellent (as a polar component)Good
Hexanes/Heptane Nonpolar~69Poor (for polar reactants)Excellent (as a nonpolar component)Good
Acetonitrile Polar Aprotic82FairGood (for reverse-phase)Not Ideal (miscible with water)
Acetone Polar Aprotic56FairFairNot Ideal (miscible with water)

References

Validation & Comparative

A Comparative Guide to the Analysis of Methyl Dibutylphosphinate: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative analytical techniques for the identification and quantification of methyl dibutylphosphinate, a member of the organophosphorus compound family. This document outlines detailed experimental protocols and presents comparative performance data to assist researchers in selecting the most suitable methodology for their specific analytical needs.

Introduction to this compound Analysis

This compound is an organophosphorus compound that may be encountered as an industrial chemical, a degradation product, or a precursor in various chemical syntheses. Accurate and sensitive detection and quantification are crucial for process monitoring, environmental analysis, and safety assessments. While GC-MS is a widely adopted technique for the analysis of volatile and semi-volatile organic compounds, a range of other methods can also be employed, each with its own set of advantages and limitations.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This section compares the performance of GC-MS with other relevant techniques.

TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
GC-MS Separation by gas chromatography based on volatility and polarity, followed by detection and identification by mass spectrometry based on mass-to-charge ratio.High selectivity and sensitivity, provides structural information for confident identification.[1][2]Requires derivatization for non-volatile compounds, potential for matrix interference.[3]0.0011 - 0.060 ng/mL (for various organochlorine pesticides)[4]
GC-FPD Gas chromatography with a Flame Photometric Detector, which is selective for phosphorus and sulfur-containing compounds.Highly selective for organophosphorus compounds, relatively low cost.[5][6]Does not provide structural information, lower sensitivity than MS for some compounds.0.09 - 2.66 ng/mL (for various organophosphate pesticides)[6]
LC-MS Separation by liquid chromatography based on polarity, coupled with mass spectrometry detection.Suitable for non-volatile and thermally labile compounds, avoids the need for derivatization.[3]Can have matrix effects, potentially lower chromatographic resolution than GC for some compounds.[2]Not specified for this compound, but generally offers high sensitivity.
IMS Ion Mobility Spectrometry separates ions in the gas phase based on their size and shape.Very fast analysis times, portable instrumentation available for field use.[7]Lower resolution than chromatographic methods, susceptible to interference from complex matrices.[7]0.24 ppb (for Di-isopropyl methyl phosphonate - DIMP)[7]

Table 1: Comparison of Analytical Techniques for Organophosphorus Compound Analysis. Note: The provided LODs are for related organophosphorus or organochlorine compounds and serve as an estimate of the expected performance for this compound. Actual LODs would need to be experimentally determined.

Experimental Protocols

This section provides detailed methodologies for the analysis of organophosphorus compounds, which can be adapted and validated for this compound.

GC-MS Analysis Protocol (Adapted from EPA Method 8141B and other sources)[1]

This protocol is a general guideline for the analysis of organophosphorus compounds and should be optimized for this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1 L separatory funnel, add 1 L of the aqueous sample.

  • Adjust the pH of the sample to neutral (pH 7) with sodium hydroxide or sulfuric acid.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes with periodic venting.

  • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

  • Drain the dichloromethane extract into a flask.

  • Repeat the extraction two more times using fresh portions of dichloromethane.

  • Combine the three dichloromethane extracts.

  • Dry the extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL using a Kuderna-Danish apparatus.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-polarity column.[6][7][8]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.[8][9]

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 5 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.[8][9]

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

3. Data Analysis

  • Identification of this compound is based on the retention time and the comparison of the acquired mass spectrum with a reference spectrum.

  • Quantification is typically performed using an external or internal standard method.

Alternative Method: Gas Chromatography with Flame Photometric Detection (GC-FPD)[6]

This method offers high selectivity for phosphorus-containing compounds.

1. Sample Preparation: Follow the same liquid-liquid extraction procedure as for GC-MS analysis.

2. GC-FPD Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a Flame Photometric Detector.

  • Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Injector and Detector Temperatures: 250 °C.[6]

  • Carrier Gas: Helium at 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 100 °C.[6]

    • Ramp to 180 °C at 25 °C/min.[6]

    • Ramp to 200 °C at 4 °C/min.[6]

    • Ramp to 250 °C at 10 °C/min.[6]

Logical Workflow for Method Selection

The choice of an analytical technique is a critical decision in the research and development process. The following diagram illustrates a logical workflow for selecting the most appropriate method for the analysis of this compound.

MethodSelection start Define Analytical Goal (e.g., Identification, Quantification) matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity sensitivity_req Determine Required Sensitivity matrix_complexity->sensitivity_req Simple Matrix gc_ms GC-MS: High Confidence Identification & Quantification matrix_complexity->gc_ms Complex Matrix instrument_avail Consider Instrument Availability sensitivity_req->instrument_avail Moderate Sensitivity sensitivity_req->gc_ms High Sensitivity instrument_avail->gc_ms GC-MS Available gc_fpd GC-FPD: Selective Screening for Phosphorus Compounds instrument_avail->gc_fpd GC-FPD Available lc_ms LC-MS: For Non-Volatile Analogs or Thermally Labile Compounds instrument_avail->lc_ms LC-MS Available ims IMS: Rapid, On-Site Screening instrument_avail->ims IMS Available

References

A Comparative Guide to Purity Assessment of Methyl Dibutylphosphinate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of methyl dibutylphosphinate, an important organophosphorus compound.

Executive Summary

Quantitative NMR (qNMR) emerges as a powerful, direct, and often more accurate method for purity determination compared to conventional chromatographic techniques. Its ability to provide a primary ratio measurement without the need for a specific reference standard of the analyte makes it a highly valuable tool. While GC and HPLC are well-established and effective methods, they often rely on response factors that can introduce bias if impurities have different detector responses than the main compound. This guide presents experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical strategy for their needs.

Data Presentation: A Comparative Overview

The following tables summarize the performance characteristics of qNMR, GC-FID, and HPLC-UV for the purity assessment of organophosphorus compounds, with data extrapolated from studies on similar molecules to provide a representative comparison for this compound.

Table 1: Comparison of Purity Assessment Methods

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Direct comparison of integral areas of analyte and internal standard signals to the number of nuclei.Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.
Primary Method YesNo (requires reference standard of the same compound)No (requires reference standard of the same compound)
Accuracy High (traceable to SI units)High (dependent on reference standard purity and response factor)High (dependent on reference standard purity and response factor)
Precision (%RSD) Typically < 1%Typically < 2%Typically < 2%
Selectivity High (especially with 31P NMR)Good to High (dependent on column and conditions)Good to High (dependent on column and mobile phase)
Sample Throughput ModerateHighHigh
Key Advantage Direct quantification without a specific reference standard of the analyte.Robust and widely available.Versatile for a wide range of compounds.
Key Limitation Lower sensitivity than chromatographic methods.Requires volatile and thermally stable analytes.Requires a chromophore for UV detection.

Table 2: Representative Purity Determination Data for Organophosphorus Compounds

Analyte (Reference)MethodPurity (%)Standard Deviation (%)
Brigatinib[1]31P-qNMR97.940.69
Brigatinib[1][2]1H-qNMR97.260.71
Cyclophosphamide Hydrate31P-qNMR99.750.53
Cyclophosphamide Hydrate[3]1H-qNMR99.760.43
Tributyl Phosphate[4]GC-FID95.50.9

Experimental Protocols

Quantitative NMR (qNMR) Protocol for this compound

This proposed protocol is based on established methods for the qNMR analysis of organophosphorus compounds[1][3][5].

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., phosphonoacetic acid for 31P-qNMR, or 1,4-bis(trimethylsilyl)benzene-d4 for 1H-qNMR) into the same NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., deuterated methanol (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6)) to dissolve the sample and internal standard completely. Using an aprotic solvent like DMSO-d6 is recommended to avoid potential deuterium exchange with any acidic protons[2][5].

  • Vortex the tube until the solution is homogeneous.

2. NMR Data Acquisition (31P-qNMR):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Acquisition Time (at): ≥ 3 seconds to ensure adequate digitization of the signal.

  • Relaxation Delay (d1): ≥ 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard. A value of 60 seconds is often a safe starting point for organophosphorus compounds.

  • Pulse Width: Calibrated 90° pulse.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of >250 for the signals of interest. Typically 16 to 64 scans.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

3. Data Processing and Purity Calculation:

  • Apply a line broadening factor (e.g., 0.3 Hz) if necessary to improve the S/N.

  • Perform phasing and baseline correction manually to ensure accuracy.

  • Integrate the well-resolved signal of this compound and the signal of the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / Wanalyte) * (WIS / MWIS) * PIS * 100

    Where:

    • I = Integral area

    • N = Number of nuclei for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography (GC-FID) Protocol (Proposed)

This proposed protocol is adapted from general methods for the analysis of organophosphorus esters[4].

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of a certified reference material of this compound (if available) or a closely related compound with a known purity.

2. GC-FID Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the purity by area normalization, assuming all impurities have the same response factor as the main component, or by using a calibration curve generated from the reference standards.

High-Performance Liquid Chromatography (HPLC-UV) Protocol (Proposed)

This proposed protocol is based on general methods for the analysis of organophosphate compounds.

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Prepare a series of calibration standards.

2. HPLC-UV Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: this compound lacks a strong chromophore, which is a significant limitation for HPLC-UV analysis. Detection might be attempted at low UV wavelengths (e.g., 200-210 nm), but sensitivity and selectivity will be poor. An alternative detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be more suitable.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantify the purity using a calibration curve or area percent method, with the same caveats regarding response factors as for GC.

Mandatory Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve load_sample Load sample into NMR spectrometer dissolve->load_sample setup_params Set acquisition parameters (d1, ns, pulse program) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate signals phase_baseline->integrate calculate Calculate purity integrate->calculate result Purity Result (%) calculate->result

References

X-ray Crystallographic Analysis of Metal Complexes: A Comparative Guide for Phosphinate Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Crystallographic Data for Metal Phosphinate and Phosphine Complexes

The following tables summarize key crystallographic parameters for a selection of transition metal complexes with different phosphinate and phosphine ligands. This data allows for a direct comparison of how the ligand structure influences the coordination geometry and bond parameters of the resulting metal complexes.

LigandMetal IonComplex FormulaCrystal SystemSpace GroupM-P Bond Length (Å)M-X Bond Length (Å) (X = halide)P-M-P Angle (°)X-M-X Angle (°)Reference
TriphenylphosphineNickel(II)[NiBr2(PPh3)2]MonoclinicP21/n2.332.34-126[1]
TriphenylphosphineNickel(II)NiCl2(PPh3)2 (tetrahedral)--2.322.21--[2]
TriphenylphosphineNickel(II)NiCl2(PPh3)2 (square planar)--2.242.17--[2]
(2-methoxyethyl)diphenylphosphineCobalt(II)CoCl2((2-MeOC2H4)PPh2)2------
(2-methoxyphenyl)diphenylphosphineCobalt(II)CoCl2((2-MeOC6H4)PPh2)2------
3-(diphenylphosphino)propan-1-aminePalladium(II)[Pd(L1)Cl2]--2.225---
2-(((3-(diphenylphosphino)propyl)imino)(phenyl)methyl)phenolPalladium(II)[Pd(L2)]--2.234---

Table 1: Comparison of Crystallographic Data for Selected Transition Metal Phosphine Complexes. This table highlights the variation in metal-ligand bond lengths and angles depending on the specific phosphine ligand and the metal center's coordination geometry.

| Ligand | Metal Ion | Complex Formula | Crystal System | Space Group | M-O Bond Length (Å) | Coordination Geometry | Reference | |---|---|---|---|---|---|---| | Phenylphosphonate | Manganese(II) | [Mn(HO3PPh)2(H2O3PPh)2(H2O)2] | - | - | - | Octahedral | | | Phenylphosphonate | Cobalt(II) | [Co(HO3PPh)2(H2O3PPh)2(H2O)2] | - | - | - | Octahedral | | | Phenylphosphonate | Nickel(II) | [Ni(HO3PPh)2(H2O3PPh)2(H2O)2] | - | - | - | Octahedral | |

Table 2: Crystallographic Data for Divalent Metal Phenylphosphonate Complexes. This table provides a comparison for metal complexes with phosphonate ligands, which are closely related to phosphinates.

Experimental Protocols

A general understanding of the experimental procedures involved in the synthesis and crystallographic analysis of these metal complexes is crucial for reproducing and building upon existing research.

General Synthesis of Metal Phosphine Complexes

The synthesis of transition metal phosphine complexes typically involves the reaction of a metal salt with the desired phosphine ligand in an appropriate solvent.

Example Protocol for Cobalt(II) Diphenylphosphine Complexes:

  • Cobalt(II) chloride is reacted with an excess of the diphenylphosphine ligand in ethanol.

  • The resulting blue suspension is stirred for 24 hours.

  • The solid product is filtered, washed with toluene and heptane, and dried under vacuum.

  • Crystals suitable for X-ray diffraction can be obtained by cooling a concentrated toluene solution of the complex to -18 °C or by continuous extraction with boiling pentane.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

General Procedure:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected as a series of frames at different crystal orientations. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The collected data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of synthesis, characterization, and analysis of metal phosphinate complexes.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Metal_Salt Metal Salt (e.g., NiCl2, CoCl2) Reaction Reaction & Stirring Metal_Salt->Reaction Ligand Phosphinate Ligand (e.g., Diphenylphosphinate) Ligand->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying Dissolution Dissolution in Suitable Solvent Drying->Dissolution Cooling Slow Cooling or Vapor Diffusion Dissolution->Cooling Crystal_Formation Single Crystal Formation Cooling->Crystal_Formation XRD Single-Crystal X-ray Diffraction Crystal_Formation->XRD Data_Processing Data Processing & Structure Solution XRD->Data_Processing Structure_Refinement Structure Refinement & Validation Data_Processing->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure comparison_logic Target_Complex Methyl Dibutylphosphinate Complex (Data Unavailable) Alternative_Ligands Alternative Ligands Target_Complex->Alternative_Ligands Comparison by Analogy Dialkylphosphinates Dialkylphosphinates (e.g., Diethyl-, Dibutyl-) Alternative_Ligands->Dialkylphosphinates Diphenylphosphinate Diphenylphosphinate Alternative_Ligands->Diphenylphosphinate Crystallographic_Data Crystallographic Data Comparison Dialkylphosphinates->Crystallographic_Data Diphenylphosphinate->Crystallographic_Data Bond_Lengths Metal-Ligand Bond Lengths Crystallographic_Data->Bond_Lengths Bond_Angles Ligand Bite Angles & Coordination Geometry Crystallographic_Data->Bond_Angles Crystal_Packing Crystal Packing & Intermolecular Interactions Crystallographic_Data->Crystal_Packing

References

A Comparative Guide to Phosphine Ligands in Cross-Coupling Reactions: Tri-tert-butylphosphine vs. a Representative Dialkylbiarylphosphine

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: Initial research revealed a significant lack of published performance data for methyl dibutylphosphinate in cross-coupling reactions, preventing a direct comparison with tri-tert-butylphosphine. To provide a valuable and data-supported guide, we have instead chosen to compare the well-documented tri-tert-butylphosphine with a widely used and highly effective dialkylbiarylphosphine ligand, 2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (tBuXPhos). This comparison offers insights into the relative performance of two prominent classes of bulky and electron-rich phosphine ligands in key cross-coupling reactions.

This guide provides a detailed comparison of the performance of tri-tert-butylphosphine (P(t-Bu)₃) and tBuXPhos in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The information is intended for researchers, scientists, and drug development professionals seeking to select the optimal ligand for their synthetic needs.

Ligand Structures and Properties

LigandStructureClassKey Characteristics
Tri-tert-butylphosphine P(C(CH₃)₃)₃TrialkylphosphineHighly electron-rich, sterically demanding (cone angle ~182°), known for its high activity in coupling of unactivated aryl chlorides.[1][2]
tBuXPhos See diagramDialkylbiarylphosphineBulky biaryl backbone provides stability and promotes reductive elimination, highly effective for a broad range of substrates.[3][4][5]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides.

Comparative Performance Data
EntryAryl HalideArylboronic AcidLigandCatalyst Loading (mol %)BaseSolventTemp (°C)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidP(t-Bu)₃1.5Cs₂CO₃Dioxane8098[6]
24-ChlorotoluenePhenylboronic acidtBuXPhos1K₃PO₄Toluene100>95[7]
32-BromotoluenePhenylboronic acidP(t-Bu)₃1.5KFTHFRT95[6]
42-BromotoluenePhenylboronic acidtBuXPhos1K₃PO₄Toluene100>95[7]
Experimental Protocol: Suzuki-Miyaura Coupling with P(t-Bu)₃

A typical procedure for the Suzuki-Miyaura coupling of an aryl chloride using tri-tert-butylphosphine is as follows:

  • An oven-dried flask is charged with Pd₂(dba)₃ (1.5 mol %), tri-tert-butylphosphine (3 mol %), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).[6]

  • The flask is evacuated and backfilled with argon.

  • The aryl chloride (1.0 equiv.) and the arylboronic acid (1.5 equiv.) are added, followed by the solvent (e.g., dioxane).[6]

  • The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.[6]

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The ligand plays a crucial role in promoting the reaction between aryl halides and amines.

Comparative Performance Data
EntryAryl HalideAmineLigandCatalyst Loading (mol %)BaseSolventTemp (°C)Yield (%)Reference
14-ChlorotolueneAnilineP(t-Bu)₃1.0NaOtBuToluene8097[2]
24-ChlorotolueneAnilinetBuXPhos1.0NaOtBuToluene10098[4]
32-BromotolueneMorpholineP(t-Bu)₃1.0NaOtBuTolueneRT98[8]
42-BromotolueneMorpholinetBuXPhos1.0NaOtBuToluene100>95[4]
Experimental Protocol: Buchwald-Hartwig Amination with tBuXPhos

A general procedure for the Buchwald-Hartwig amination of an aryl bromide using tBuXPhos is as follows:

  • To a glovebox-dried Schlenk tube is added Pd(OAc)₂ (1.0 mol %), tBuXPhos (1.2 mol %), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).[4]

  • The tube is sealed, removed from the glovebox, and placed under an argon atmosphere.

  • The aryl bromide (1.0 equiv.) and the amine (1.2 equiv.) are added, followed by the solvent (e.g., toluene).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with ether, filtered through celite, and the filtrate is concentrated.

  • The residue is purified by flash chromatography to afford the desired arylamine.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Amine Ar-Pd(II)L(HNR'R'')-X OxAdd->PdII_Amine HNR'R'' Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Discussion and Conclusion

Both tri-tert-butylphosphine and tBuXPhos are highly effective ligands for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

  • Tri-tert-butylphosphine , as a simple trialkylphosphine, is often lauded for its high reactivity, particularly with less reactive aryl chlorides, which can be attributed to its strong electron-donating ability that facilitates the oxidative addition step.[1][2] Its relatively simple structure also makes it a cost-effective option.

  • tBuXPhos , a representative of the dialkylbiarylphosphine class of ligands, offers a broader substrate scope and often provides excellent results under milder conditions for a wider range of functional groups.[3][4] The biaryl scaffold is thought to stabilize the palladium catalyst and promote the reductive elimination step.

The choice between these two ligands will ultimately depend on the specific substrates, desired reaction conditions, and cost considerations of the project. For challenging aryl chloride couplings where high reactivity is paramount, tri-tert-butylphosphine is an excellent choice. For broader applicability and reactions requiring high functional group tolerance, tBuXPhos and other dialkylbiarylphosphines may offer superior performance.

References

A Comparative Guide to the Electrochemical Characterization of Organophosphorus Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of organophosphorus complexes, with a focus on phosphinate, phosphonate, and phosphine ligands. Due to the limited availability of specific electrochemical data on methyl dibutylphosphinate complexes, this document leverages available data on analogous organophosphorus compounds to provide a valuable comparative framework for researchers in the field.

Comparative Electrochemical Data

The electrochemical behavior of organophosphorus complexes is significantly influenced by the nature of the phosphorus ligand, the metal center, and the coordination environment. Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of these complexes, providing insights into their oxidation and reduction potentials, electron transfer kinetics, and stability.

Below is a summary of representative electrochemical data for palladium (Pd) and platinum (Pt) complexes bearing different organophosphorus ligands. These values, obtained under various experimental conditions, offer a basis for comparison.

Complex TypeLigand TypeMetal CenterRedox ProcessPotential (V vs. ref)ReversibilityReference Electrode
PalladacyclePhosphonatePd(II)Oxidation+0.8 to +1.2Quasi-reversibleFc+/Fc
PalladacyclePhosphonatePd(II)Reduction-1.7 to -2.6IrreversibleFc+/Fc
Phosphine ComplexTri(n-butyl)phosphinePd(II)Reduction-1.78IrreversibleSSCE
Phosphine ComplexTriphenylphosphinePd(II)ReductionVariesIrreversibleSSCE
Phosphine ComplexVariousPt(II)ReductionMore negative than Pd(II) analogsIrreversibleSSCE

Note: The redox potentials are highly dependent on the specific complex, solvent, and supporting electrolyte used in the experiment. Direct comparison should be made with caution. The data indicates that palladacycles with phosphonate bridges exhibit both oxidation and reduction processes, with the reduction being irreversible.[1][2] In contrast, the reduction of palladium and platinum phosphine complexes is typically irreversible.[3] A general trend observed is that Pt(II) complexes are harder to reduce than their Pd(II) counterparts with identical coordination environments.[3]

Experimental Protocol: Cyclic Voltammetry of an Organophosphorus Metal Complex

This section outlines a general procedure for the electrochemical characterization of an organophosphorus metal complex using cyclic voltammetry.

1. Materials and Equipment:

  • Working Electrode: Glassy carbon electrode (GCE) or Platinum disk electrode.[4]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[4]

  • Counter Electrode: Platinum wire or coil.[3]

  • Electrochemical Cell: A three-electrode cell suitable for the volume of the electrolyte solution.

  • Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

  • Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), freshly distilled and deoxygenated.[1]

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP), dried under vacuum.

  • Analyte: The organophosphorus metal complex of interest.

  • Inert Gas: High-purity nitrogen or argon for deaeration.

2. Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used.

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF6) in the chosen solvent.

  • Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Blank Voltammogram: Assemble the three-electrode cell with the prepared electrodes and the deaerated electrolyte solution. Record a cyclic voltammogram of the blank solution (electrolyte only) over the desired potential range to establish the background current.

  • Analyte Measurement: Add a known concentration of the organophosphorus metal complex to the electrolyte solution. Allow the solution to deaerate for a few more minutes.

  • Data Acquisition: Record the cyclic voltammogram of the analyte solution. Start the potential sweep from a value where no faradaic reaction occurs, scan to a potential beyond the redox event of interest, and then reverse the scan back to the starting potential. Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.

  • Data Analysis: Analyze the resulting voltammogram to determine the peak potentials (anodic and cathodic), peak currents, and the reversibility of the redox process.

Experimental Workflow

The following diagram illustrates a typical workflow for the electrochemical characterization of organophosphorus complexes.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize and Purify Organophosphorus Complex D Assemble Three-Electrode Cell A->D B Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) B->D C Polish and Clean Electrodes C->D E Deaerate Solution with Inert Gas D->E F Record Blank Voltammogram E->F G Add Analyte and Record Voltammogram at Various Scan Rates F->G H Determine Peak Potentials and Currents G->H I Assess Reversibility of Redox Processes H->I J Compare Data with Alternative Complexes I->J

Caption: Workflow for Electrochemical Characterization.

References

A Comparative Analysis of Methyl Dibutylphosphinate and Its Analogues in Metal Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methyl dibutylphosphinate and its analogues as extractants for metal ions. The information is intended to assist researchers in selecting the appropriate reagent for their specific separation needs. The data presented is compiled from various scientific sources and is supported by detailed experimental protocols.

Overview of Organophosphorus Extractants

Organophosphorus compounds are a crucial class of reagents in solvent extraction, widely employed for the separation and purification of metals.[1] Their efficacy stems from the presence of a phosphoryl group (P=O), which can coordinate with metal ions. These extractants can be broadly categorized into acidic esters of phosphoric acid, phosphonic acid, and phosphinic acid, as well as neutral organophosphorus compounds. The acidity and steric hindrance of the extractant play a significant role in its selectivity and extraction efficiency.[2]

This compound belongs to the class of neutral organophosphorus extractants, specifically an ester of a phosphinic acid. Its performance is often compared with its acidic precursor, dibutylphosphinic acid , and other commercially available phosphinic acid extractants like Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid).

Diagram of Organophosphorus Extractant Classes

G A Organophosphorus Extractants B Acidic Esters A->B C Neutral Esters A->C D Phosphoric Acid (e.g., D2EHPA) B->D E Phosphonic Acid (e.g., PC-88A) B->E F Phosphinic Acid (e.g., Dibutylphosphinic Acid, Cyanex 272) B->F G Phosphinates (e.g., this compound) C->G H Phosphine Oxides (e.g., TOPO) C->H

Caption: Classification of common organophosphorus extractants.

Comparative Extraction Performance

The extraction efficiency of this compound is compared with its parent acid, dibutylphosphinic acid, and a commercially available analogue, Cyanex 272. The data below is a representative compilation from various studies on phosphinic acid-based extractants. Direct comparative data for this compound is limited; therefore, the performance of dibutylphosphinic acid is used as a baseline for its acidic counterpart.

Metal IonExtractantpHDiluentExtraction Efficiency (%)Reference
Co(II) Dibutylphosphinic Acid5.5Kerosene~95[3]
Cyanex 2725.0-6.0Kerosene>90[3]
This compound5.5TolueneEstimated lower than acidN/A
Ni(II) Dibutylphosphinic Acid6.5Kerosene~90[3]
Cyanex 2726.5-7.5Kerosene>85[3]
This compound6.5TolueneEstimated lower than acidN/A
La(III) Dibutylphosphinic Acid3.0Toluene~85[4]
Cyanex 2723.5Hexane~90[4]
This compound3.0TolueneEstimated lower than acidN/A
Nd(III) Dibutylphosphinic Acid2.8Toluene~90[4]
Cyanex 2723.2Hexane~95[4]
This compound2.8TolueneEstimated lower than acidN/A
Eu(III) Dibutylphosphinic Acid*2.5Toluene~95[5]
Cyanex 2723.0Hexane>95[5]
This compound2.5TolueneEstimated lower than acidN/A

*Note: Data for dibutylphosphinic acid is inferred from studies on structurally similar dialkylphosphinic acids. The extraction efficiency of this compound is generally expected to be lower than its corresponding acid under similar conditions due to the absence of a readily exchangeable proton.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the esterification of dibutylphosphinic acid.

Materials:

  • Dibutylphosphinic acid

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Thionyl chloride (SOCl₂) or other suitable activating agent

  • Pyridine (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Activation of Dibutylphosphinic Acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve dibutylphosphinic acid (1 equivalent) in anhydrous toluene.

  • Cool the solution in an ice bath and slowly add thionyl chloride (1.1 equivalents) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of HCl gas ceases. This forms the intermediate, dibutylphosphinic chloride.

  • Esterification: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of anhydrous methanol (1.5 equivalents) and anhydrous pyridine (1.5 equivalents) in anhydrous dichloromethane.

  • Slowly add the solution of dibutylphosphinic chloride to the methanol-pyridine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

General Solvent Extraction Procedure

This protocol outlines a typical procedure for evaluating the extraction of a metal ion from an aqueous solution.

Materials:

  • Stock solution of the metal salt (e.g., LaCl₃, CoSO₄) of known concentration.

  • Organic phase: this compound or its analogue dissolved in a suitable organic solvent (e.g., kerosene, toluene, hexane) to the desired concentration.

  • Aqueous phase: Prepared from the metal salt stock solution, with the pH adjusted to the desired value using a suitable buffer or dilute acid/base (e.g., HCl/NaOH).

  • Separatory funnels.

  • pH meter.

  • Analytical instrument for metal ion concentration measurement (e.g., ICP-OES, AAS).

Procedure:

  • Phase Preparation: Prepare the aqueous phase by diluting the metal stock solution to the desired concentration and adjusting the pH. Prepare the organic phase by dissolving the extractant in the chosen diluent to the desired concentration.

  • Extraction: In a separatory funnel, mix equal volumes of the aqueous and organic phases (e.g., 20 mL each).

  • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Allow the phases to separate completely.

  • Analysis: Carefully separate the two phases. Measure the pH of the aqueous phase after extraction.

  • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.

  • The concentration of the metal ion in the organic phase can be calculated by mass balance.

  • Data Calculation:

    • Distribution Ratio (D): D = [Metal]org / [Metal]aq

    • Extraction Efficiency (%E): %E = (([Metal]initial, aq - [Metal]final, aq) / [Metal]initial, aq) * 100

Diagram of the Solvent Extraction Workflow

G A 1. Phase Preparation B Aqueous Phase (Metal Ion Solution, pH adjusted) A->B C Organic Phase (Extractant in Diluent) A->C E Mixing of Phases (Shaking in Separatory Funnel) B->E C->E D 2. Extraction D->E F 3. Phase Separation E->F G Aqueous Phase (Raffinate) F->G H Organic Phase (Loaded) F->H J Measure Metal Concentration in Aqueous Phase G->J I 4. Analysis I->J K Calculate Distribution Ratio and Extraction Efficiency J->K

Caption: A generalized workflow for a solvent extraction experiment.

Conclusion

The choice between this compound and its acidic analogues depends on the specific application. While acidic phosphinic acids like dibutylphosphinic acid and Cyanex 272 generally exhibit higher extraction efficiencies due to their cation-exchange mechanism, this compound, as a neutral extractant, may offer advantages in specific systems where a solvation extraction mechanism is preferred or where extraction from highly acidic media is required. The esterification of the phosphinic acid to form this compound alters its extraction properties, typically leading to a decrease in extraction efficiency for many metal ions under conditions favorable for the acidic extractants. Researchers should consider the desired pH range of extraction, the nature of the metal ion, and the desired stripping conditions when selecting an appropriate extractant.

References

A Comparative Guide to the Catalytic Efficiency of Methyl Dibutylphosphinate and Commercial Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and robust catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the rapid and reliable construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands, which modulate the stability and reactivity of the palladium center. This guide provides a comparative analysis of the catalytic efficiency of methyl dibutylphosphinate against a widely used commercial catalyst, SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine), in a model Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following table summarizes the key performance indicators for this compound (hypothetical data) and the commercial catalyst SPhos in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid.

Catalyst SystemLigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
This compound This compound0.5128817614.7
Commercial Catalyst SPhos0.1695950158.3

Note: Data for this compound is hypothetical and presented for comparative purposes.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using both this compound and SPhos are provided below. These protocols are based on established literature procedures for similar transformations.

Suzuki-Miyaura Coupling with this compound (Hypothetical Protocol)

Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.

Reagents:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • 4-Chlorotoluene

  • Phenylboronic Acid

  • Potassium Phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.005 mmol, 0.5 mol%) and this compound (0.01 mmol, 1.0 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-catalyst formation.

  • To this mixture, add 4-chlorotoluene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Add degassed water (0.5 mL).

  • The reaction mixture is then heated to 100°C and stirred vigorously for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Suzuki-Miyaura Coupling with SPhos (Commercial Catalyst Protocol)

Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.

Reagents:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 4-Chlorotoluene

  • Phenylboronic Acid

  • Potassium Phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Pd(OAc)₂ (0.001 mmol, 0.1 mol%) and SPhos (0.002 mmol, 0.2 mol%).

  • Anhydrous toluene (2 mL) is added, and the mixture is stirred for 10 minutes at room temperature.

  • 4-Chlorotoluene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.) are added to the flask.

  • Degassed water (0.2 mL) is then added.

  • The flask is sealed and the reaction mixture is heated to 80°C for 6 hours with vigorous stirring.

  • Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of silica gel.

  • The filtrate is concentrated in vacuo, and the residue is purified by flash chromatography to afford the product.

Visualizations

The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(OR')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk flask with Pd(OAc)2 and Ligand B Add Anhydrous Solvent A->B C Add Aryl Halide, Boronic Acid, and Base B->C D Add Degassed Water C->D E Heat and Stir (e.g., 80-100°C) D->E F Cool to Room Temperature E->F G Dilute with Organic Solvent F->G H Wash with Water and Brine G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

General Experimental Workflow

Unveiling the Electronic Landscape of Phosphinate Ligands: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the nuanced electronic properties of phosphinate ligands play a pivotal role in catalyst design and the synthesis of novel therapeutic agents. This guide offers a comparative analysis of the electronic characteristics of various phosphinate ligands, underpinned by Density Functional Theory (DFT) calculations, to facilitate informed ligand selection.

Phosphinate ligands, characterized by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to another oxygen and two organic substituents (R₂P(O)O⁻), are integral to a wide array of chemical transformations. The electronic nature of the substituents (R groups) directly influences the electron density at the phosphorus center and the phosphoryl oxygen, thereby modulating the ligand's coordination behavior and the reactivity of the resulting metal complex. This guide summarizes key electronic descriptors for a selection of alkyl- and aryl-substituted phosphinate ligands, providing a quantitative basis for comparison.

Comparative Analysis of Electronic Properties

The electronic properties of phosphinate ligands can be effectively probed using DFT calculations. Key parameters such as Mulliken charges on the phosphorus and phosphoryl oxygen atoms, and the P=O bond length, offer valuable insights into the ligand's electron-donating or -withdrawing capabilities.

A study focused on a series of methyl-substituted phosphinic acids provides a clear illustration of the inductive effects of alkyl groups.[1] As the number of electron-donating methyl groups increases from phosphinic acid (H₂PO(OH)) to dimethylphosphinic acid ((CH₃)₂PO(OH)), a systematic change in the electronic environment of the phosphoryl group is observed.

LigandSubstituent (R)Mulliken Charge on PMulliken Charge on O (P=O)P=O Bond Length (Å)
Phosphinic AcidH+1.578-0.8521.496
Methylphosphinic AcidCH₃, H+1.408-0.8971.501
Dimethylphosphinic AcidCH₃, CH₃+1.250-0.9411.507

Table 1: Comparison of DFT-calculated electronic properties of alkyl-substituted phosphinic acids. Data extracted from "Insights into the Coordination Behavior of Methyl-Substituted Phosphinic Acids with Actinides".[1]

The data clearly indicates that with increasing methyl substitution, the positive Mulliken charge on the phosphorus atom decreases, while the negative charge on the phosphoryl oxygen increases. This trend is consistent with the electron-donating nature of methyl groups, which push electron density towards the P=O bond. Consequently, the P=O bond length slightly increases, suggesting a minor weakening of the bond due to increased electron repulsion.

While comprehensive comparative DFT data for a wide range of aryl-phosphinate ligands is less readily available in a single study, the general electronic effects of aryl substituents are well-understood. Aryl groups, such as phenyl rings, are generally considered to be more electron-withdrawing than alkyl groups due to the electronegativity of sp²-hybridized carbons and potential resonance effects. Therefore, one would anticipate that diarylphosphinate ligands would exhibit a greater positive charge on the phosphorus atom and a less negative charge on the phosphoryl oxygen compared to their dialkyl counterparts. Further dedicated DFT studies comparing a series of substituted aryl phosphinates would be highly valuable to the scientific community.

Experimental and Computational Methodologies

The quantitative data presented in this guide is derived from DFT calculations. Understanding the underlying methodology is crucial for interpreting the results and for designing further computational studies.

DFT Calculation Protocol

The electronic properties of the phosphinic acid series were computed using the following protocol[1]:

  • Software: Gaussian 09 suite of programs.

  • Functional: The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: A combination of Stuttgart-Dresden effective core potential and corresponding basis set (SDD) for the central metal atom (in the full study) and the 6-311+G(d,p) basis set for all other atoms (H, C, O, P).

  • Geometry Optimization: The geometries of the ligands were optimized without any symmetry constraints.

  • Population Analysis: Mulliken population analysis was employed to calculate the atomic charges.

This level of theory is widely accepted for providing reliable geometries and electronic properties for main group elements and transition metal complexes.

Logical Workflow for Ligand Electronic Property Analysis

The process of computationally assessing and comparing the electronic properties of phosphinate ligands can be visualized as a systematic workflow.

DFT_Workflow Workflow for DFT Analysis of Phosphinate Ligands cluster_ligand_selection Ligand Selection cluster_dft_calculation DFT Calculation cluster_data_analysis Data Analysis and Comparison cluster_output Output Start Define a set of phosphinate ligands for comparison (e.g., varying R groups) Geom_Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Start->Geom_Opt Freq_Calc Frequency Calculation (to confirm minimum energy structure) Geom_Opt->Freq_Calc Elec_Prop Calculation of Electronic Properties (Mulliken charges, HOMO-LUMO, etc.) Freq_Calc->Elec_Prop Extract_Data Extract quantitative data (charges, bond lengths, energies) Elec_Prop->Extract_Data Tabulate_Data Tabulate data for clear comparison Extract_Data->Tabulate_Data Analyze_Trends Analyze trends based on substituent effects Tabulate_Data->Analyze_Trends Conclusion Draw conclusions about the electronic influence of different substituents Analyze_Trends->Conclusion

A flowchart illustrating the key steps in the computational analysis of phosphinate ligand electronic properties.

This guide provides a foundational understanding of the electronic differences between phosphinate ligands based on DFT calculations. By leveraging this data and the outlined computational workflow, researchers can make more strategic decisions in the selection and design of phosphinate ligands for their specific applications in catalysis and medicinal chemistry.

References

Safety Operating Guide

Personal protective equipment for handling Methyl dibutylphosphinate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methyl Dibutylphosphinate

This guide provides crucial safety and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for leaks.[4][5]
Eyes Safety glasses with side shields or chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Body Laboratory coat or chemical-resistant apronLong-sleeved to prevent skin contact.[4]
Respiratory Use in a well-ventilated area or fume hoodIf ventilation is inadequate or for major spills, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3][6]
Feet Closed-toe shoesTo protect from potential spills.
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][3] All personnel must be trained on the potential hazards and emergency procedures.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Personal Protective Equipment: Don the required PPE as detailed in Table 1 before opening the container.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing or creating aerosols. Use non-sparking tools if the compound is determined to be flammable.[3][7]

  • Hygiene: After handling, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory area.[1]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][3] Keep it away from heat, sparks, and open flames.[2][3]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Table 2: Emergency Response Plan

IncidentProcedure
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Inhalation Move the person to fresh air.[2] If not breathing, give artificial respiration.[2] Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.[8]
Minor Spill Remove all ignition sources.[1] Absorb the spill with an inert material such as sand, earth, or vermiculite.[1] Place the absorbed material into a labeled, sealed container for disposal.[1]
Major Spill Evacuate the area.[1] Wear a self-contained breathing apparatus and full protective clothing.[1] Contain the spill and prevent it from entering drains.[1]
Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.

  • Container Sealing: Securely seal the waste container.

  • Storage of Waste: Store the waste container in a designated hazardous waste storage area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company. Do not attempt to dispose of it in the regular trash or down the drain.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS & Procedures B Verify Emergency Equipment (Eyewash, Shower) A->B C Don Required PPE B->C D Work in Fume Hood C->D E Transfer Chemical Carefully D->E K Spill or Exposure Occurs D->K F Securely Close Container E->F E->K G Decontaminate Work Area F->G H Dispose of Waste in Labeled Container G->H I Remove PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures K->L M Seek Medical Attention L->M

Caption: Standard operating procedure for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.